Product packaging for alpha-(Methoxyimino)furan-2-acetic acid(Cat. No.:CAS No. 65866-86-6)

alpha-(Methoxyimino)furan-2-acetic acid

Cat. No.: B106194
CAS No.: 65866-86-6
M. Wt: 169.13 g/mol
InChI Key: ZNQCEVIJOQZWLO-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-2-(methoxyimino)acetic Acid is an intermediate in the synthesis of Cephalosporin derivatives.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₇H₇NO₄ B106194 alpha-(Methoxyimino)furan-2-acetic acid CAS No. 65866-86-6

Properties

IUPAC Name

2-(furan-2-yl)-2-methoxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCEVIJOQZWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869289
Record name (Furan-2-yl)(methoxyimino)acetic acid
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65866-86-6
Record name α-(Methoxyimino)-2-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65866-86-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(methoxyimino)furan-2-acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analysis of α-(Methoxyimino)furan-2-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive structural analysis of α-(Methoxyimino)furan-2-acetic acid, a critical intermediate in the synthesis of second-generation cephalosporin antibiotics, notably Cefuroxime. The analysis covers its physicochemical properties, detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as insights into its stereochemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. Detailed experimental protocols for synthesis and characterization are provided, along with visual representations of its chemical structure, isomeric forms, and its role in pharmaceutical synthesis.

Introduction

α-(Methoxyimino)furan-2-acetic acid, with the IUPAC name (2Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid, is a pivotal organic compound in pharmaceutical manufacturing.[1][2] Its structural integrity and stereochemistry are of paramount importance as they directly influence the efficacy and safety of the final active pharmaceutical ingredient (API), Cefuroxime.[1][3] The molecule features a furan ring, a carboxylic acid group, and a methoxyimino moiety. The geometry of the C=N double bond in the methoxyimino group gives rise to two geometric isomers: the (Z)-isomer (or syn-isomer) and the (E)-isomer (or anti-isomer).[4] The (Z)-configuration is the biologically active and desired form for antibiotic synthesis, conferring stability against β-lactamase enzymes.[4] This guide focuses on the structural elucidation of the crucial (Z)-isomer.

Physicochemical Properties

The fundamental properties of (Z)-α-(Methoxyimino)furan-2-acetic acid are summarized below. These values are critical for its handling, purification, and use in subsequent synthetic steps.

PropertyValueReference
IUPAC Name (2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid[1][2]
Synonyms (syn)-2-methoxyimino-2-(furyl-2-yl) acetic acid[5]
CAS Number 39684-61-2[1][6]
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.13 g/mol [1][2]
Appearance Off-white powder[1]
Monoisotopic Mass 169.03750770 Da[2]
Topological Polar Surface Area 72 Ų[2]
pKa (Predicted) 2.79 ± 0.41[7]

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is essential for confirming the chemical structure and, most importantly, the (Z)-configuration of the methoxyimino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for verifying the molecular structure. The chemical shifts provide information about the electronic environment of the protons and carbons.

Table 1: ¹H NMR Spectroscopic Data (Solvent: D₂O, DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.53m1HFuran C5-H
6.62m1HFuran C3-H
6.46m1HFuran C4-H
3.84s3HMethoxy (-OCH₃)

Reference:[1][8]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CD₃OD)

Chemical Shift (δ ppm)Assignment
168.77Carboxylic Acid (C=O)
151.01Imino Carbon (C=N)
148.28Furan C2
145.46Furan C5
113.33Furan C3
112.55Furan C4
62.24Methoxy (-OCH₃)

Reference:[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum shows characteristic absorption bands for the carboxylic acid, imine, and furan groups.

Table 3: Key IR Absorption Bands (Medium: KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3128MediumO-H Stretch (Carboxylic Acid)
2528Medium, BroadO-H Stretch (Hydrogen-bonded)
1737StrongC=O Stretch (Carboxylic Acid)
1646MediumC=N Stretch (Imino group)
1608, 1582MediumC=C Stretch (Furan ring)
2835WeakC-H Stretch (Methoxy)

Reference:[1][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Mass Spectrometry Data

ParameterValue
Molecular Weight 169.13
Exact Mass 169.0375

Reference:[2]

Isomeric Forms and Importance of (Z)-Configuration

The biological efficacy of Cefuroxime is critically dependent on the (Z)-geometry of the methoxyimino side chain.[1] This configuration provides steric hindrance that protects the β-lactam ring from hydrolysis by bacterial β-lactamase enzymes, a primary mechanism of antibiotic resistance.[4] The (E)-isomer is considered an impurity and its presence must be carefully controlled during synthesis.[3]

Figure 1: Chemical structures of the (Z) and (E) isomers.

Experimental Protocols

Synthesis of (Z)-α-(Methoxyimino)furan-2-acetic acid

The synthesis is typically a multi-step process starting from 2-acetylfuran.[3][9] A common route is outlined below.

Step 1: Preparation of 2-oxo-2-furanylacetic acid (Furan Ketone Acid)

  • To a 100mL three-necked flask, add 10g of 2-acetylfuran, 0.25g of hydrated copper sulfate, 65mL of water, 28mL of concentrated hydrochloric acid, and 1mL of 98% concentrated sulfuric acid.[8]

  • Stir the mixture and heat to 65°C.

  • Slowly add 39 wt.% sodium nitrite solution (39mL) over a period of 120 ± 10 minutes.[3]

  • After the addition is complete, adjust the pH to strongly acidic with hydrochloric acid to obtain a solution of furan ketone acid.[3]

Step 2: Oximation to form (Z)-α-(Methoxyimino)furan-2-acetic acid

  • Adjust the pH of the furan ketone acid solution to 3 with a 15% NaOH solution.[3]

  • Add a 17 wt.% methoxyamine hydrochloride solution (molar ratio of methoxyamine to ketone acid is typically 1.1–1.5:1).[3][10]

  • Maintain the reaction temperature at 10-25°C and a pH of 3-4 for 2-5 hours.[3][10]

  • The product, a mixture of (Z) and (E) isomers, precipitates from the solution. The (Z)-isomer selectivity can be enhanced through careful control of pH and temperature.[4]

Step 3: Purification

  • The crude product is collected by filtration.

  • Purification is achieved via recrystallization. The crude product is dissolved in a suitable solvent (e.g., an alcohol), decolorized with activated carbon, heated to reflux, and then cooled to allow crystallization of the purified (Z)-isomer.[4]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start 2-Acetylfuran oxidation Oxidation (NaNO₂, H₂SO₄/CuSO₄) start->oxidation intermediate 2-Oxo-2-furanylacetic acid oxidation->intermediate oximation Oximation (Methoxyamine HCl) intermediate->oximation product Crude Product (Z/E Isomer Mixture) oximation->product recrystallization Recrystallization (Solvent, Activated Carbon) product->recrystallization filtration Filtration & Drying recrystallization->filtration final_product Pure (Z)-Isomer filtration->final_product

Figure 2: General workflow for synthesis and purification.

Role in Pharmaceutical Synthesis

(Z)-α-(Methoxyimino)furan-2-acetic acid is not an active drug itself but a crucial side-chain intermediate. It is activated, typically by converting it to an acyl chloride, and then coupled with the 7-aminocephalosporanic acid (7-ACA) nucleus to form the final antibiotic, Cefuroxime.

G A (Z)-α-(Methoxyimino)furan-2-acetic acid B Activation (e.g., with SOCl₂) A->B C (Z)-2-(Furan-2-yl)-2-(methoxyimino)acetyl chloride (Reactive Intermediate) B->C E Coupling Reaction (Amide Bond Formation) C->E D 7-Aminocephalosporanic Acid (7-ACA) (Cephalosporin Nucleus) D->E F Cefuroxime (Final API) E->F

Figure 3: Logical relationship in the synthesis of Cefuroxime.

Conclusion

The structural analysis of α-(Methoxyimino)furan-2-acetic acid confirms its identity and highlights the critical importance of its (Z)-stereochemistry for pharmaceutical applications. The spectroscopic data presented provides a clear fingerprint for the identification and quality control of this key intermediate. The synthetic and purification protocols described are fundamental to producing the high-purity (Z)-isomer required for the manufacture of Cefuroxime, a widely used cephalosporin antibiotic. This guide serves as a vital technical resource for scientists and professionals engaged in the synthesis and analysis of pharmaceutical compounds.

References

An In-depth Technical Guide on the Chemical Properties of (2Z)-furan-2-yl(methoxyimino)ethanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2Z)-furan-2-yl(methoxyimino)ethanoic acid, a heterocyclic oxime carboxylic acid, is a pivotal intermediate in the synthesis of the second-generation cephalosporin antibiotic, cefuroxime. The precise stereochemistry of its methoxyimino group is critical for the biological efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. All quantitative data are summarized for clarity, and logical workflows are visualized using diagrams.

Chemical and Physical Properties

(2Z)-furan-2-yl(methoxyimino)ethanoic acid is an off-white powder. While it is most significantly utilized in its role as a precursor, its ammonium salt, (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (also known as SMIA), is a commercially common, yellow crystalline substance that is soluble in organic solvents like dimethyl sulfoxide and methanol.[1][2] The majority of available experimental data pertains to this ammonium salt.

Quantitative Data

The following tables summarize the known quantitative data for (2Z)-furan-2-yl(methoxyimino)ethanoic acid and its corresponding ammonium salt.

Table 1: Physicochemical Properties

Property(2Z)-furan-2-yl(methoxyimino)ethanoic acidAmmonium (2Z)-furan-2-yl(methoxyimino)acetate
CAS Number 39684-61-2[3]97148-39-5[3]
Molecular Formula C₇H₇NO₄[4]C₇H₁₀N₂O₄[3][5]
Molecular Weight 169.13 g/mol [3][4]186.17 g/mol [3][5]
Appearance Off-white powder[3]Yellow crystalline substance[1][2]
Melting Point Not specified[3]87-89 °C[2][3]
pKa (Predicted) 2.79 ± 0.41-

Table 2: Computed Properties of the Free Acid

PropertyValue
XLogP3-AA 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3
Exact Mass 169.03750770 Da
Monoisotopic Mass 169.03750770 Da
Topological Polar Surface Area 72 Ų
Data sourced from PubChem.[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (2Z)-furan-2-yl(methoxyimino)ethanoic acid, with particular importance placed on verifying the (Z)-isomer configuration. The following data is derived from experimental results for the ammonium salt.

Table 3: Spectroscopic Data for Ammonium (2Z)-furan-2-yl(methoxyimino)acetate

Spectroscopy TypeObserved Peaks/Signals
Infrared (IR) (KBr, cm⁻¹) 3128, 2528, 1737, 1646, 1608, 1582, 1483, 2835
¹H NMR (D₂O, DMSO-d₆, δ ppm) 7.53 (m, 1H), 6.62 (m, 1H), 6.46 (m, 1H), 3.84 (s, 3H)
¹³C NMR (CD₃OH, δ ppm) 168.77 (C1), 151.01 (C2), 148.28 (C3), 145.46 (C4), 113.33 (C5), 112.55 (C6), 62.24 (C7)
Data sourced from Chinese Patent CN105330627A.[1]

Experimental Protocols

Synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid

A common synthetic route involves the oximation of a furan derivative. The following is a representative protocol derived from patent literature.

2.1.1. Step 1: Preparation of 2-oxo-2-furanacetic acid

  • To a 100mL three-necked flask, add 10g of 2-acetylfuran, 0.25g of copper (II) sulfate pentahydrate, 65mL of water, 28mL of concentrated hydrochloric acid, and 1mL of 98% concentrated sulfuric acid.

  • Stir the mixture and heat to 65°C.

  • Slowly add 39mL of a 39 wt.% aqueous solution of sodium nitrite over 120 ± 10 minutes.

  • Add 5mL of 35% phosphoric acid, followed by the continued addition of 51mL of a 6 wt.% aqueous solution of sodium nitrite over 120 ± 10 minutes. The pH should be around 1.5.

  • Add another 32.7mL of the 39 wt.% sodium nitrite solution over 180 ± 10 minutes.

  • Adjust the pH to 2 and maintain the temperature at 65°C for 3 hours.

  • Cool the reaction mixture to room temperature to obtain a solution containing 2-oxo-2-furanacetic acid. High-performance liquid chromatography (HPLC) can be used to confirm the conversion of 2-acetylfuran.[1]

2.1.2. Step 2: Oximation and Isomerization

  • Adjust the pH of the 2-oxo-2-furanacetic acid solution to 3-4 and extract with dichloromethane.

  • To the aqueous phase, add a methoxyammonium salt and react at 10-50°C for 2-5 hours. This step often produces a mixture of (Z) and (E) isomers.[1]

  • To enhance the yield of the desired (Z)-isomer, the organic phase can be dissolved in absolute ethanol and irradiated with ultraviolet light at a wavelength of 210-365 nm for 1-5 hours. This photochemical isomerization can increase the selectivity for the (Z)-isomer to over 97%.[1]

2.1.3. Step 3: Isolation (as Ammonium Salt)

  • To the solution containing the (Z)-isomer, add ammonia gas to adjust the pH to 8.

  • Stir the mixture at 0°C for 0.5-2 hours.

  • The resulting precipitate, (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt, is collected by suction filtration, washed, and can be decolorized.[1]

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the ammonium salt in a suitable deuterated solvent such as D₂O, DMSO-d₆, or CD₃OH.

  • ¹H NMR Analysis: The proton NMR spectrum is used to identify the chemical environment of the protons. Key signals include those for the furan ring protons (typically in the aromatic region), the methoxy group protons (as a singlet), and the carboxylic acid proton (if observing the free acid, which would be a broad singlet).

  • ¹³C NMR Analysis: The carbon NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample.

  • Analysis: The IR spectrum is used to identify the functional groups present. Key characteristic absorptions include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, C-O stretches, and vibrations associated with the furan ring and the C=N bond of the oxime.

2.2.3. Mass Spectrometry (MS)

  • Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition of the molecule.

  • Fragmentation Pattern: Analysis of the fragmentation pattern can provide structural information. For the free acid, common fragmentations would include the loss of a water molecule (M-18), a carboxyl group (M-45), and cleavage of the furan ring.

Chemical Reactivity and Biological Significance

Reactivity of the Functional Groups
  • Carboxylic Acid Group: The carboxylic acid functionality allows for standard transformations into esters and amides. A crucial reaction is its conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate facilitates the amidation reaction with the 7-aminocephalosporanic acid (7-ACA) nucleus to form cefuroxime.[3]

  • Furan Ring: The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution, typically at the C5 position. However, the (methoxyimino)ethanoic acid group at the C2 position is electron-withdrawing, which deactivates the ring towards electrophilic attack. The furan ring is also prone to oxidation, which can lead to ring-opening or the formation of derivatives like furan-2,3-diones under certain conditions.[3]

  • Methoxyimino Group: The (Z)-configuration of the methoxyimino group is essential for the antibacterial activity of cefuroxime. This group is known to confer resistance to β-lactamase enzymes produced by bacteria.[3]

Role as a Synthetic Intermediate

(2Z)-furan-2-yl(methoxyimino)ethanoic acid has no known direct biological activity or involvement in signaling pathways. Its significance lies solely in its role as the acyl side chain precursor for the antibiotic cefuroxime.[3] The structural integrity and stereochemistry of this molecule are paramount to the efficacy of the final drug product.

Visualizations

Synthesis and Application Workflow

The following diagram illustrates the general workflow from precursor materials to the synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid and its subsequent incorporation into the cefuroxime structure.

Synthesis_Workflow cluster_precursors Precursors cluster_synthesis Synthesis of Intermediate cluster_application Application in Drug Synthesis 2-Acetylfuran 2-Acetylfuran Oxidation Oxidation 2-Acetylfuran->Oxidation Methoxyamine HCl Methoxyamine HCl Oximation Oximation Methoxyamine HCl->Oximation Oxidation->Oximation 2-oxo-2-furanacetic acid Isomerization (UV) Isomerization (UV) Oximation->Isomerization (UV) (E/Z) Mixture Target_Acid (2Z)-furan-2-yl(methoxyimino)ethanoic acid Isomerization (UV)->Target_Acid Activation Acyl Chloride Formation Target_Acid->Activation Coupling Coupling Activation->Coupling 7-ACA 7-aminocephalosporanic acid (7-ACA) 7-ACA->Coupling Cefuroxime Cefuroxime Coupling->Cefuroxime Transformations Start (2Z)-furan-2-yl(methoxyimino)ethanoic acid AcylChloride (Z)-2-(Furan-2-yl)-2-(methoxyimino)acetyl chloride Start->AcylChloride Activation (e.g., SOCl₂) Ester Ester Derivative Start->Ester Esterification (Alcohol, H⁺) Amide Cefuroxime (Amide) AcylChloride->Amide Amidation (7-ACA derivative)

References

The Methoxyimino Group: A Nexus of Reactivity in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methoxyimino group, a prominent member of the oxime ether family, stands as a cornerstone functional group in contemporary organic synthesis and medicinal chemistry. Its unique electronic properties and predictable reactivity patterns make it an invaluable tool for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. Beyond its role as a versatile synthetic intermediate, the methoxyimino moiety is a critical pharmacophore in numerous clinically significant drugs, most notably in the third-generation cephalosporin antibiotics, where its specific stereochemistry imparts crucial resistance to enzymatic degradation. This guide provides a comprehensive overview of the synthesis, core reactivity, and strategic applications of the methoxyimino functional group, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis of Methoxyimino Compounds

The most common and direct route to methoxyimino compounds is the O-alkylation of a parent oxime with a methylating agent. This transformation is typically achieved by deprotonating the oxime hydroxyl group with a suitable base, followed by nucleophilic substitution on the methylating agent. A variety of conditions have been developed to accommodate different substrates and scales.

General Synthesis Workflow

G Start Carbonyl Compound (Aldehyde or Ketone) Step1 Condensation with Hydroxylamine (NH2OH·HCl) Start->Step1 Intermediate Oxime Intermediate Step1->Intermediate Step2 O-Methylation Intermediate->Step2 Product Methoxyimino Compound (Oxime Ether) Step2->Product Reagents Base (e.g., NaH, K2CO3, NaOH) Methylating Agent (e.g., CH3I, (CH3)2SO4) Reagents->Step2 G cluster_start Starting Material cluster_activation Activation & Rearrangement cluster_intermediate Intermediate cluster_end Product Formation Ketoxime Ketoxime Ether (R-C(=N-OCH3)-R') Protonation Protonation or Lewis Acid Activation Ketoxime->Protonation H+ or Lewis Acid Migration [1,2]-Shift of anti-R' group Loss of CH3OH Protonation->Migration Nitrilium Nitrilium Ion [R-C≡N-R']+ Migration->Nitrilium Hydration Nucleophilic attack by H₂O Nitrilium->Hydration Product N-Substituted Amide [R-C(=O)-NH-R'] Hydration->Product -H+ G Start Methoxyimino Compound R-C(=N-OCH3)-R' Step1 Nucleophilic Attack Start->Step1 Product Addition Product R-C(Nu)(NH-OCH3)-R' Step1->Product Reagents Nucleophile (Nu-) (e.g., R-MgBr, R-Li, R₂NH, R-OH, R-SH) Reagents->Step1 G Start Unsaturated Oxime Ether Step1 Radical Generation (e.g., Bu3SnH, AIBN) Start->Step1 Intermediate1 Iminyl Radical Intermediate Step1->Intermediate1 Step2 5-exo-trig Cyclization Intermediate1->Step2 Intermediate2 Cyclized Carbon-centered Radical Step2->Intermediate2 Step3 Radical Quenching (e.g., H-atom abstraction) Intermediate2->Step3 Product Cyclic Product (e.g., Alkoxy Amines) Step3->Product G Ceph_Syn Cephalosporin with syn-Methoxyimino Group Binding_Blocked Steric Hindrance Blocks Binding Ceph_Syn->Binding_Blocked Interaction Ceph_Anti Cephalosporin with anti-Methoxyimino Group Binding_Allowed Proper Binding Occurs Ceph_Anti->Binding_Allowed Interaction Enzyme β-Lactamase Enzyme Active Site Binding_Blocked->Enzyme prevents access Stability β-Lactam Ring Stable (Antibiotic is Active) Binding_Blocked->Stability Binding_Allowed->Enzyme fits into Hydrolysis β-Lactam Ring Hydrolyzed (Antibiotic is Inactive) Binding_Allowed->Hydrolysis

Methodological & Application

Application Note: HPLC Analysis of alpha-(Methoxyimino)furan-2-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of alpha-(Methoxyimino)furan-2-acetic acid, a critical intermediate in the synthesis of the cephalosporin antibiotic, cefuroxime. The described method is accurate, precise, and specific, making it suitable for both in-process control and final product quality assessment in the pharmaceutical industry.

Introduction

This compound is a key starting material in the manufacturing of cefuroxime.[1][2] The purity of this intermediate is paramount as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its quantification is essential. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.

Experimental

Instrumentation

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.02M Potassium Dihydrogen Phosphate : Acetonitrile (60:40 v/v), pH 3.0 adjusted with Orthophosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes

Protocol

Preparation of Mobile Phase
  • Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 0.02M solution.

  • Mix 600 mL of the 0.02M potassium dihydrogen phosphate solution with 400 mL of acetonitrile.

  • Adjust the pH of the mixture to 3.0 with orthophosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Preparation of Standard Solution
  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up to the mark. This yields a standard stock solution of 500 µg/mL.

  • From the stock solution, prepare a working standard of 50 µg/mL by diluting 5 mL of the stock solution to 50 mL with the mobile phase.

Preparation of Sample Solution
  • Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

Analysis

Inject 20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.

Calculation

The concentration of this compound in the sample is calculated using the following formula:

Workflow Diagram

HPLC_Workflow prep_mobile_phase 1. Mobile Phase Preparation (0.02M KH2PO4:ACN, 60:40, pH 3.0) hplc_analysis 5. HPLC Analysis (Inject Standard and Sample) prep_mobile_phase->hplc_analysis Use in analysis prep_standard 2. Standard Solution Preparation (50 µg/mL) system_suitability 4. System Suitability Test (Inject Standard 5x, RSD ≤ 2.0%) prep_standard->system_suitability prep_sample 3. Sample Solution Preparation prep_sample->hplc_analysis system_suitability->hplc_analysis If passes data_processing 6. Data Processing and Calculation hplc_analysis->data_processing report 7. Generate Report data_processing->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative determination of this compound. The method is straightforward to implement and provides accurate results, making it an invaluable asset for quality control in the pharmaceutical manufacturing of cefuroxime. The provided protocol and workflow diagram offer a clear and comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Amidation of 7-Aminocephalosporanic Acid (7-ACA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the amidation of 7-aminocephalosporanic acid (7-ACA), a critical step in the synthesis of numerous semi-synthetic cephalosporin antibiotics. 7-ACA serves as a key intermediate, and its acylation at the 7-amino group allows for the introduction of various side chains, which modulate the antibacterial spectrum and pharmacokinetic properties of the resulting cephalosporin.[1][2] This document covers both chemical and enzymatic approaches to this pivotal transformation.

Introduction to 7-ACA Amidation

7-Aminocephalosporanic acid is the fundamental building block for the majority of commercially available cephalosporin drugs.[1][3] The amidation reaction, also known as acylation, involves the formation of an amide bond between the primary amine at the C-7 position of the 7-ACA nucleus and a carboxylic acid or its activated derivative. This reaction is central to the production of cephalosporins like cefazolin and cephalothin.[4][5][6] The choice of acylating agent and reaction conditions significantly impacts the yield, purity, and ultimately the biological activity of the final antibiotic. Both chemical and enzymatic methods are employed in industrial settings, each with distinct advantages and challenges.[7]

Data Presentation

Table 1: Comparative Yields of Cefazolin Synthesis via Chemical Methods
Acylating Agent PrecursorCatalyst/Activating AgentSolventTemperature (°C)Yield (%)Purity (%)Reference
1H-tetrazole-1-acetic acidTetramethylguanidineDichloromethane-10 to -20High (not specified)Not specified[8]
1H-tetrazole-1-acetic acidTriethylamineDichloromethane-10 to -20High (not specified)Not specified[8]
1H-tetrazole-1-acetic acidPivaloyl chlorideMethylene chlorideNot specified>100 (crude)98[5]
Table 2: Enzymatic Synthesis of Cephalosporins
Target CephalosporinEnzymeAcylating AgentInitial SubstratepHTemperature (°C)Yield (%)Reference
CefazolinImmobilized Cephalosporin-acid Synthetase (IECASA)Methyl ester of 1(H)-tetrazolylacetic acid7-amino-3-[2-methyl-1,3,4-thiadiazol-5-yl)-thiomethyl]-3-cephem-4-carboxylic acid (TDA)6.8 - 8.33092-95[9][10]
CephalothinCephalosporin-C AcylaseThiophene-2-acetic acid7-ACA6.532Not specified (1.6 mg/mL conc.)[2][6]
CefotaximeNot specified2-[2'-chloracetamidothiazole-4-yl]-2-(syn)-methoxy-imino acetic chloride7-ACANot specifiedNot specified45-47 (overall)[11]

Experimental Protocols

Protocol 1: Chemical Synthesis of Cefazolin from 7-ACA

This protocol is based on the acylation of 7-ACA with 1H-tetrazole-1-acetic acid.[5][8]

Materials:

  • 7-Aminocephalosporanic acid (7-ACA)

  • 1H-tetrazole-1-acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Tetramethylguanidine or Triethylamine

  • 5-mercapto-1-methyltetrazole

  • Base catalyst (e.g., Triethylamine)

  • Hydrochloric acid (for pH adjustment)

  • Acetone

  • Methanol

Procedure:

  • Preparation of 7-ACA Solution:

    • Suspend 40.0 g (0.147 mol) of 7-ACA in 150 g of dichloromethane in a reaction flask.

    • Cool the suspension to between -10°C and -20°C.

    • Slowly add 18.6 g (0.162 mol) of tetramethylguanidine while stirring until the solution becomes clear.

    • Store the resulting 7-ACA solution at -20°C to -30°C until use.[8]

  • Acylation Reaction:

    • In a separate reactor, prepare the acylating agent by reacting 1H-tetrazole-1-acetic acid with a suitable activating agent (e.g., pivaloyl chloride) in dichloromethane.[5]

    • Cool the activated acylating agent solution to -20°C.

    • Slowly add the prepared 7-ACA solution to the acylating agent solution while maintaining the temperature below -10°C.

    • Allow the reaction to proceed for 1-2 hours with continuous stirring.

  • Nucleophilic Substitution:

    • To the reaction mixture, add 5-mercapto-1-methyltetrazole and a base catalyst (e.g., triethylamine).

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation:

    • Add water to the reaction mixture and separate the aqueous layer.

    • Adjust the pH of the aqueous layer to approximately 3.5 with hydrochloric acid to precipitate the cefazolin acid.

    • Filter the precipitate and wash with cold water, followed by methanol and then acetone.

    • Dry the product under vacuum to obtain cefazolin acid.

Protocol 2: Enzymatic Synthesis of Cephalothin from 7-ACA

This protocol outlines the enzymatic synthesis of cephalothin using a cephalosporin-C acylase.[2][6]

Materials:

  • 7-Aminocephalosporanic acid (7-ACA)

  • Thiophene-2-acetic acid

  • Immobilized Cephalosporin-C Acylase from Pseudomonas diminuta

  • Phosphate buffer (0.1 M)

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

Procedure:

  • Enzyme Activation and Reaction Setup:

    • Prepare a solution of 7-ACA (e.g., 10 mg/mL) in 0.1 M phosphate buffer.

    • Adjust the pH of the solution to 6.5 using sodium hydroxide.

    • Add thiophene-2-acetic acid to the solution.

    • Equilibrate the reaction mixture to 32°C.[6]

    • Add the immobilized cephalosporin-C acylase to initiate the reaction.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 32°C with gentle agitation for a predetermined time (e.g., 2-4 hours).

    • Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

  • Product Extraction and Purification:

    • Once the reaction is complete, remove the immobilized enzyme by filtration.

    • Extract the aqueous reaction mixture with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain crude cephalothin.

    • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

chemical_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product and Purification 7_ACA 7-ACA Amidation Amidation Reaction 7_ACA->Amidation Solubilization Acyl_Chloride_Precursor Acyl Chloride Precursor (e.g., 1H-tetrazole-1-acetic acid) Activation Activation of Acyl Group Acyl_Chloride_Precursor->Activation Activation->Amidation Side_Chain_Modification Side Chain Modification (Optional) Amidation->Side_Chain_Modification Crude_Product Crude Cephalosporin Side_Chain_Modification->Crude_Product Purification Purification Crude_Product->Purification Final_Product Final Cephalosporin (e.g., Cefazolin) Purification->Final_Product

Caption: Chemical synthesis workflow for cephalosporins from 7-ACA.

enzymatic_synthesis_workflow cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_end Product and Purification 7_ACA 7-ACA Enzymatic_Amidation Enzymatic Amidation 7_ACA->Enzymatic_Amidation Acyl_Donor Acyl Donor (e.g., Thiophene-2-acetic acid) Acyl_Donor->Enzymatic_Amidation Enzyme_Activation Enzyme Activation (Immobilized Acylase) Enzyme_Activation->Enzymatic_Amidation Reaction_Mixture Reaction Mixture Enzymatic_Amidation->Reaction_Mixture Enzyme_Removal Enzyme Removal Reaction_Mixture->Enzyme_Removal Extraction Extraction & Purification Enzyme_Removal->Extraction Final_Product Final Cephalosporin (e.g., Cephalothin) Extraction->Final_Product

Caption: Enzymatic synthesis workflow for cephalosporins from 7-ACA.

two_step_7ACA_production Cephalosporin_C Cephalosporin C Step1 Step 1: Oxidative Deamination Cephalosporin_C->Step1 D-amino acid oxidase (DAAO) Intermediate Glutaryl-7-ACA (GL-7-ACA) Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 GL-7-ACA acylase (GA) 7_ACA 7-Aminocephalosporanic Acid (7-ACA) Step2->7_ACA

Caption: Two-step enzymatic production of 7-ACA from Cephalosporin C.

References

Application Notes and Protocols for Impurity Profiling of Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification, quantification, and characterization of impurities in synthetic intermediates, a critical aspect of drug development and manufacturing.[1][2][3] Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2][4][5] This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) techniques.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Organic Impurities

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile impurities in synthetic intermediates.[1][6][7][8] Its high resolution and sensitivity make it ideal for separating structurally similar compounds.[9]

Application Note: HPLC-UV for Impurity Profiling

This protocol describes a general method for the separation and quantification of process-related impurities and degradation products in a synthetic intermediate.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a common starting point. Method development may involve screening columns with different selectivities.[9]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic modifier and gradually increase to elute more hydrophobic impurities. An example is provided in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength appropriate for the analyte and its impurities (e.g., 254 nm). A PDA detector allows for the evaluation of peak purity.[6]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthetic intermediate in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Data Presentation: Example HPLC Gradient and Impurity Data

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
25.1955
30955
ImpurityRetention Time (min)Relative Retention TimeArea %Specification Limit
Starting Material5.20.520.08≤ 0.1%
By-product 18.70.870.15≤ 0.2%
Main Intermediate10.01.0099.5N/A
Degradant 112.41.240.05≤ 0.1%

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is the preferred method for the analysis of volatile and semi-volatile impurities, including residual solvents, which are common in synthetic processes.[1][10][11] Headspace GC is particularly useful for the analysis of residual solvents in solid or liquid samples.[11][12]

Application Note: Headspace GC-FID for Residual Solvent Analysis

This protocol details a method for the quantification of residual solvents in a synthetic intermediate, in accordance with ICH Q3C guidelines.[12]

Experimental Protocol:

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column with a polar stationary phase is typically used for residual solvent analysis (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness).[13]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: An initial low temperature is held to separate highly volatile solvents, followed by a ramp to a higher temperature to elute less volatile solvents. An example program is provided below.

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • Sample Preparation: Accurately weigh about 100 mg of the synthetic intermediate into a headspace vial. Add 5 mL of a suitable diluent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).[12] Prepare calibration standards of the expected residual solvents in the same diluent.

Data Presentation: Example GC Oven Program and Residual Solvent Data

RampRate (°C/min)Final Temperature (°C)Hold Time (min)
Initial-405
1102205
Residual SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Methanol3.51503000
Acetone4.2505000
Isopropyl Alcohol4.82005000
Toluene8.130890

Hyphenated Techniques for Structural Elucidation

For the identification and structural characterization of unknown impurities, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry and NMR are indispensable.[3][8]

Application Note: LC-MS for Identification of Unknown Impurities

LC-MS is a powerful tool for obtaining molecular weight information and fragmentation patterns of impurities, which aids in their structural elucidation.[14][15][16][17]

Experimental Protocol:

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).[3]

  • Chromatographic Conditions: Similar to the HPLC-UV method described above, but using volatile mobile phase additives like formic acid or ammonium formate.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI) is common for polar molecules. Both positive and negative ion modes should be evaluated.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range. For targeted analysis, selected ion monitoring (SIM) can be used.

    • Collision Energy (for MS/MS): A range of collision energies should be applied to obtain informative fragmentation patterns for structural elucidation.[14]

  • Data Analysis: The accurate mass measurement from high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of an impurity.[18] The fragmentation pattern provides information about the impurity's structure.

Application Note: NMR Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structure determination of impurities.[19][20][21] It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). A cryoprobe can be used for enhanced sensitivity when the impurity amount is limited.[21]

  • Sample Preparation: The impurity must be isolated and purified, typically by preparative HPLC, to a sufficient quantity and purity for NMR analysis (typically > 1 mg).[22] The purified impurity is then dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Experiments:

    • 1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[19]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[19]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.[19]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help determine stereochemistry.[19]

Visualizations

Impurity_Profiling_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_detection Impurity Detection & Quantification cluster_identification Impurity Identification & Characterization cluster_reporting Reporting & Control Synthesis Synthetic Intermediate Initial_Analysis Initial Purity Assessment (e.g., TLC, HPLC-UV) Synthesis->Initial_Analysis HPLC_UPLC HPLC/UPLC-UV for Non-Volatile Impurities Initial_Analysis->HPLC_UPLC GC GC-FID for Volatile Impurities & Residual Solvents Initial_Analysis->GC LC_MS LC-MS(/MS) for MW & Fragmentation HPLC_UPLC->LC_MS Unknown Peak > 0.1% Report Impurity Profile Report HPLC_UPLC->Report GC->Report Isolation Preparative HPLC for Impurity Isolation LC_MS->Isolation NMR NMR for Structure Elucidation Isolation->NMR NMR->Report Control Set Specifications & Control Strategy Report->Control

Caption: General workflow for impurity profiling of synthetic intermediates.

LC_MS_Setup cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Mobile_Phase Mobile Phase A Mobile Phase B Pump HPLC Pump Mobile_Phase->Pump Autosampler Autosampler Pump->Autosampler Column HPLC Column Autosampler->Column Ion_Source Ion Source (e.g., ESI) Column->Ion_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Q-TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: Schematic of a typical LC-MS system for impurity analysis.

References

Application of Copper Sulfate Catalysis in the Oxidation of 2-Acetylfuran: A Proposed Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The oxidation of 2-acetylfuran is a potentially valuable transformation in organic synthesis, leading to the formation of 2-furoic acid and its derivatives. These products are significant precursors in the pharmaceutical and fine chemical industries. While direct literature on the use of copper sulfate for the catalytic oxidation of 2-acetylfuran is not extensively documented, this report outlines a proposed methodology based on analogous copper-catalyzed aerobic oxidations of aryl ketones and other furan derivatives.

Copper catalysis offers a more sustainable and cost-effective alternative to stoichiometric oxidants.[1][2] The proposed method utilizes copper(II) sulfate as a readily available and inexpensive catalyst in the presence of a suitable base and an oxidant, such as molecular oxygen from the air. The reaction is anticipated to proceed via an oxidative cleavage of the C-C bond between the carbonyl group and the methyl group of 2-acetylfuran, followed by oxidation to the corresponding carboxylic acid. While the direct oxidation of 2-acetylfuran to 2-furoic acid using copper sulfate is a topic of research interest, the protocol provided herein is a theoretical model that requires experimental validation.

Proposed Reaction Pathway

A plausible reaction pathway for the copper-catalyzed aerobic oxidation of 2-acetylfuran to 2-furoic acid is depicted below. The mechanism likely involves the formation of a copper-enolate intermediate, followed by oxidative addition of oxygen and subsequent rearrangement and cleavage to yield the carboxylate, which upon acidification gives 2-furoic acid.

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-Acetylfuran 2-Acetylfuran Intermediate Intermediate 2-Acetylfuran->Intermediate CuSO4, Base, O2 O2 O2 Base Base CuSO4 CuSO4 CuSO4->Intermediate 2-Furoic Acid 2-Furoic Acid Intermediate->2-Furoic Acid

Caption: Proposed reaction pathway for the oxidation of 2-acetylfuran.

Experimental Protocols

Note: The following protocol is a proposed method and should be optimized for specific laboratory conditions. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Aerobic Oxidation of 2-Acetylfuran using Copper(II) Sulfate

Objective: To synthesize 2-furoic acid from 2-acetylfuran via copper sulfate-catalyzed aerobic oxidation.

Materials:

  • 2-Acetylfuran (99%)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylfuran (1.10 g, 10 mmol), copper(II) sulfate pentahydrate (0.25 g, 1 mmol, 10 mol%), and potassium carbonate (2.76 g, 20 mmol).

  • Add 20 mL of DMSO to the flask.

  • Fit the flask with a reflux condenser open to the air (or with an oxygen balloon).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of distilled water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-furoic acid.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed copper-catalyzed oxidation of 2-acetylfuran, based on typical results observed in similar copper-catalyzed aerobic oxidations of aryl ketones. Actual results may vary and require experimental verification.

EntryCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Conversion (%)Yield of 2-Furoic Acid (%)
15K₂CO₃100246550
210K₂CO₃120248570
310Cs₂CO₃120249078
415K₂CO₃120189582

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the proposed synthesis and purification of 2-furoic acid.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification ReactionSetup 1. Combine Reactants: - 2-Acetylfuran - CuSO4·5H2O - K2CO3 - DMSO Heating 2. Heat at 120°C for 24h (Open to Air) ReactionSetup->Heating Monitoring 3. Monitor by TLC/GC Heating->Monitoring Quenching 4. Cool and Quench with Water Monitoring->Quenching Reaction Complete Acidification 5. Acidify with 1M HCl Quenching->Acidification Extraction 6. Extract with Ethyl Acetate Acidification->Extraction Drying 7. Dry with Na2SO4 Extraction->Drying Concentration 8. Concentrate under Reduced Pressure Drying->Concentration Purification 9. Purify by Recrystallization or Column Chromatography Concentration->Purification Analysis 10. Characterize Product (NMR, IR, MS) Purification->Analysis

Caption: Experimental workflow for the synthesis of 2-furoic acid.

Disclaimer: The application, protocols, and data presented in this document are proposed based on established principles of copper catalysis and are intended for research and development purposes. These procedures have not been experimentally validated for the specific transformation of 2-acetylfuran to 2-furoic acid using copper sulfate and should be adapted and optimized by qualified personnel. Appropriate safety precautions should be taken at all times.

References

Application Notes: Preparation of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt, commonly referred to as SMIA (furan ammonium salt), is a critical pharmaceutical intermediate.[1] It presents as a yellow crystalline substance with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.17 g/mol .[1][2] The compound is soluble in organic solvents like dimethyl sulfoxide and methanol and has a melting point in the range of 87-89°C.[1] Its primary and most significant application is in the pharmaceutical industry as a key side-chain intermediate for the synthesis of second-generation cephalosporin antibiotics, most notably cefuroxime and its prodrug cefuroxime axetil.[1][3][4]

Significance in Drug Development

The stereochemical purity of SMIA is crucial for the efficacy of the final antibiotic product.[5] The development and large-scale production of cefuroxime since the 1980s have established SMIA as an important and high-demand pharmaceutical intermediate.[1][6] The synthesis routes are continuously being optimized to improve yield, stereoselectivity for the desired (Z)-isomer, and to develop more environmentally friendly ("green") processes.[3][6][7] The unique structure of SMIA may also offer opportunities for exploration in the design and development of new therapeutic agents targeting bacterial infections.[5]

Experimental Workflow

A common and effective method for synthesizing SMIA begins with 2-acetyl furan. The process involves a metal-catalyzed oxidation, followed by an oximation reaction and subsequent ammonium salt formation.

Synthesis_Workflow Reactant 2-Acetyl Furan Step1 Oxidation Reactant->Step1 NaNO₂, H⁺ CuSO₄ (cat.) Intermediate1 2-Oxo-2-furanacetic Acid Step1->Intermediate1 Step2 Oximation Intermediate1->Step2 Methoxamine HCl Intermediate2 (Z)-2-methoxyimino-2- (furyl-2-yl) acetic acid Step2->Intermediate2 Step3 Ammonium Salt Formation Intermediate2->Step3 Ammonia (NH₃) Product (Z)-2-methoxyimino-2- (furyl-2-yl) acetic acid ammonium salt (SMIA) Step3->Product

Caption: Synthetic pathway for SMIA starting from 2-acetyl furan.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods for SMIA, highlighting key reaction parameters and outcomes.

ParameterMethod 1Method 2Method 3 (One-Pot)
Starting Material 2-Acetyl Furan2-Acetyl Furan2-Acetyl Furan
Catalyst Metal Salt (unspecified)Copper SulphateMetal Salt
Key Reagents Sodium Nitrite, Methoxamine, AmmoniaSodium Nitrite, Methoxamine HCl, H₂SO₄, H₃PO₄Sodium Nitrite, Methoxamine HCl, Ammonia
Reaction Temp. 65°C (Oxidation), 20°C (Oximation)[7]65°C (Oxidation)[8]Not specified
pH 4.5 (Oximation), 8.0 (Crystallization)[7][8]~1.5 (Oxidation), 2.0 (Post-reaction)[8]Not specified
(Z)-Isomer Selectivity >85%[7]97%[8]High
Overall Yield ~68%[7]85%[5][8]High
Product Purity 99.8% (crude)[7]>99.0%[4]High
Reference [7][8][5]

Detailed Experimental Protocol

This protocol is based on an improved synthesis method utilizing a copper sulphate catalyst, which enhances conversion rates and yield.[7][8]

Materials and Reagents:
  • 2-Acetyl Furan

  • Copper (II) Sulphate Pentahydrate (CuSO₄·5H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • 98% Sulphuric Acid (H₂SO₄)

  • 35% Phosphoric Acid (H₃PO₄)

  • Sodium Nitrite (NaNO₂)

  • Methoxamine Hydrochloride

  • Ammonia (gas or aqueous solution)

  • Water

Procedure:

Step 1: Preparation of 2-Oxo-2-furanacetic Acid

  • To a suitable reaction vessel (e.g., a 100mL three-necked flask), add 10g of 2-acetyl furan, 0.25g of copper sulphate pentahydrate, 65mL of water, 28mL of concentrated hydrochloric acid, and 1mL of 98% concentrated sulphuric acid.[8]

  • Stir the mixture and heat to 65°C.[8]

  • Slowly add a 39 wt.% aqueous solution of sodium nitrite (39mL) dropwise over a period of 120 ± 10 minutes.[8]

  • Following the initial addition, add 5mL of 35% phosphoric acid dropwise.[8]

  • Continue the dropwise addition of a 6 wt.% aqueous solution of sodium nitrite (51mL) over 120 ± 10 minutes. The pH of the reaction mixture should be approximately 1.5.[8]

  • A final dropwise addition of a 39 wt.% sodium nitrite solution (32.7mL) is performed over 180 ± 10 minutes.[8]

  • Adjust the pH to 2.0 and maintain the temperature at 65°C for 3 hours to ensure the reaction goes to completion.[8]

  • Cool the reaction mixture to room temperature. This solution, containing 2-oxo-2-furanacetic acid, can be used directly in the next step without intermediate isolation.[7] High-performance liquid chromatography (HPLC) analysis at this stage typically shows a conversion rate of 2-acetyl furan near 100%.[8]

Step 2: Oximation to form (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid

  • Cool the reaction mixture from Step 1 to 20°C.

  • React the 2-oxo-2-furanacetic acid in the solution directly with methoxamine hydrochloride.[7]

  • Adjust the pH of the solution to 4.5.[7]

  • Maintain the temperature at 20°C and stir the mixture, allowing the oximation reaction to proceed. The cis-selectivity for the desired (Z)-isomer is reported to reach 85% or higher under these conditions.[7]

Step 3: Ammonium Salt Formation and Isolation

  • Cool the reaction mixture to 0°C.[7]

  • Introduce ammonia gas or add an aqueous ammonia solution to the intermediate product from Step 2 to adjust the pH to 8.0.[7][8]

  • Stir the mixture at 0°C for 0.5 to 2 hours to facilitate crystallization of the ammonium salt.[8]

  • Collect the resulting solid product by suction filtration.

  • Wash the collected crystals with a suitable solvent (e.g., a cold acetonitrile-water mixture).[6]

  • If necessary, decolorize the product.[8]

  • Dry the final product under vacuum at 40°C. The resulting (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt typically has a purity of up to 99.8%.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-alpha-(methoxyimino)furan-2-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Z)-alpha-(methoxyimino)furan-2-acetic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (Z)-alpha-(methoxyimino)furan-2-acetic acid, offering potential causes and solutions in a question-and-answer format.

Issue ID Question Potential Causes Suggested Solutions
SYN-001 Low yield of the final product. - Incomplete conversion of the starting material (e.g., 2-acetylfuran).[1] - Suboptimal reaction conditions (temperature, pH, reaction time). - Formation of by-products due to side reactions. - Loss of product during extraction and purification steps.[2]- Ensure complete conversion of starting materials by monitoring the reaction with techniques like HPLC.[1][2] - Optimize reaction parameters. For the oximation step, maintain a temperature of 10-50°C and a pH of 3-4.[1] - For the hydrolysis of the ester intermediate, a pH of 11.5-12 at 25°C for 5-6 hours is recommended.[2] - Use an efficient extraction solvent like dichloromethane and perform multiple extractions to maximize recovery.[2]
SYN-002 High percentage of the undesired (E)-isomer in the final product. - The reaction conditions for methoxyimination naturally produce a mixture of (Z) and (E) isomers.[2][3] - Thermodynamic equilibration may favor the (E)-isomer under certain conditions.- Employ UV irradiation (210-365 nm) on the reaction mixture to induce photochemical isomerization from the (E) to the desired (Z)-isomer. This can increase the selectivity for the (Z)-isomer to as high as 97%.[1][3] - Carefully control the pH during the methoxyimination reaction, as it can influence the isomer ratio. A pH range of 3.5-4 is often optimal.[4]
SYN-003 Difficulty in purifying the final product. - Presence of unreacted starting materials or intermediates.[3] - Formation of closely related impurities or degradation products.[3] - Co-precipitation of inorganic salts.- Utilize HPLC to identify and quantify impurities, which is a crucial step for optimizing purification methods.[3] - Recrystallization from a suitable solvent system (e.g., methanol) can be effective for removing impurities.[4] - Washing the organic extracts with saturated brine can help remove inorganic impurities.[4] - Treatment with activated carbon can be used for decolorization and removal of certain organic impurities.[2][4]
SYN-004 Inconsistent reaction outcomes. - Variability in the quality of starting materials and reagents. - Poor control over reaction parameters (temperature, pH, addition rates).[2]- Use reagents of high purity from reliable suppliers. - Calibrate all monitoring and control equipment (thermometers, pH meters, addition funnels) regularly. - Maintain strict control over the rate of addition of reagents, as specified in the protocol.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce (Z)-alpha-(methoxyimino)furan-2-acetic acid?

A1: The most common synthetic routes start from 2-acetylfuran. One major pathway involves the oxidation of 2-acetylfuran to 2-oxo-2-furanylacetic acid, followed by a methoxyimination reaction.[2][5] An alternative route proceeds through the esterification of 2-oxo-2-furanylacetic acid, followed by methoxyimination and subsequent hydrolysis to yield the final acid.[2]

Q2: How can the formation of the (Z)-isomer be selectively favored over the (E)-isomer?

A2: A highly effective method to enhance the selectivity for the (Z)-isomer is through UV irradiation of the reaction mixture. Irradiating at a wavelength of 210-365 nm can significantly increase the cis-structure selectivity to 97%.[1][3]

Q3: What are the critical reaction parameters to control for a high yield?

A3: Key parameters to control include:

  • Temperature: The methoxyimination reaction is typically carried out between 10°C and 50°C.[1]

  • pH: Maintaining the correct pH is crucial. For the methoxyimination of 2-oxo-2-furanylacetic acid, a pH of 3-4 is recommended.[1] For the synthesis of the ammonium salt, a pH of 3.5-4 is optimal during the reaction, followed by adjustment to 0.2-0.5 for extraction, and finally to 7 for precipitation.[4]

  • Catalyst: The use of a copper sulfate catalyst can be beneficial in the initial oxidation of 2-acetylfuran.[1][2]

Q4: What are common impurities, and how can they be minimized?

A4: The most significant impurity is the (E)-isomer, (2E)-furan-2-yl(methoxyimino)ethanoic acid.[3] Other process-related impurities can include unreacted starting materials like 2-acetylfuran or 2-oxo-2-furan acetic acid.[3] Minimizing these involves ensuring complete reaction through monitoring (e.g., HPLC), optimizing reaction conditions to favor the (Z)-isomer, and employing effective purification techniques like recrystallization and activated carbon treatment.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis via 2-Oxo-2-furanylacetic Acid Intermediate

This protocol details the synthesis starting from 2-acetylfuran with the formation of a 2-oxo-2-furanylacetic acid intermediate.

Step 1: Preparation of 2-Oxo-2-furanylacetic Acid

  • To a 100mL three-necked flask, add 10g of 2-acetylfuran, 0.25g of hydrated copper sulfate, 65mL of water, 28mL of concentrated hydrochloric acid, and 1mL of 98% concentrated sulfuric acid.[2]

  • Stir the mixture and heat to 65°C.

  • Slowly add 39mL of a 39 wt.% sodium nitrite solution over 120 ± 10 minutes.

  • Add 5mL of 35% phosphoric acid, followed by the continued addition of 51mL of a 6 wt.% sodium nitrite solution.

  • Adjust the pH to 2 and maintain the temperature at 65°C for 3 hours.

  • Cool the reaction mixture to room temperature to obtain a solution containing 2-oxo-2-furanylacetic acid. The conversion rate of 2-acetylfuran should be close to 100%.[2]

Step 2: Preparation of (Z)-alpha-(methoxyimino)furan-2-acetic acid

  • Adjust the pH of the 2-oxo-2-furanylacetic acid solution to 3 with a 15% NaOH solution.

  • Extract the solution twice with 100mL of dichloromethane and separate the aqueous phase.

  • To the aqueous phase, add 67mL of a 17 wt.% methoxyamine hydrochloride solution.

  • Maintain the reaction temperature at 10°C for 2 hours.

  • Add 0.6g of sodium sulfide (NaS·9H₂O) and 1.0g of activated carbon, stir for 30 minutes, and then filter.

  • Adjust the pH of the filtrate to below 0.5.

  • Extract the product with dichloromethane (150mL, followed by 2 x 100mL).

  • The combined organic phases contain the (Z)-alpha-(methoxyimino)furan-2-acetic acid.

Protocol 2: Synthesis via Methyl Ester Intermediate and UV Isomerization

This protocol involves the formation of a methyl ester intermediate followed by hydrolysis and includes a UV irradiation step to improve (Z)-isomer selectivity.

Step 1: Preparation of Furan Ketone Acid Ester

  • Prepare a solution of furan ketone acid (2-oxo-2-furanylacetic acid) as described in Protocol 1, Step 1.

  • Add an excess of methanol to the solution along with a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture and then distill off the volatile components to obtain a solution of the furan ketone acid methyl ester.[2]

Step 2: Methoxyimination and UV Irradiation

  • Add a methoxyamine solution dropwise to the furan ketone acid methyl ester solution to adjust the pH to acidic.

  • Incubate for 3-5 hours to form 2-methoxyimino-2-furanacetic acid methyl ester.[2]

  • Dissolve the resulting organic phase in absolute ethanol.

  • Irradiate the solution with UV light at a wavelength of 210-365 nm for 1-5 hours to obtain the intermediate product with high (Z)-isomer content.[1]

Step 3: Hydrolysis

  • Adjust the pH of the irradiated solution to 11.5-12 with an alkaline solution at 25°C.

  • Stir the mixture for 5-6 hours.

  • Adjust the pH to 6.5-7.5 with hydrochloric acid.

  • Extract with an organic solvent to obtain a solution of (Z)-alpha-(methoxyimino)furan-2-acetic acid.[2]

Data Summary

Parameter Method 1 (Direct Methoxyimination) Method 2 (via Ester & UV) Reference
Starting Material 2-Acetylfuran2-Acetylfuran[1][2]
Key Intermediates 2-Oxo-2-furanylacetic acid2-Oxo-2-furanylacetic acid methyl ester[2]
(Z)-Isomer Selectivity ~82.55% (cis conversion)Up to 97%[1][2]
Overall Yield Not explicitly stated85%[1]
Purity Not explicitly stated>98%[6]

Visualized Workflows

Synthesis_Workflow_1 A 2-Acetylfuran B Oxidation (NaNO₂, H₂SO₄, CuSO₄) A->B C 2-Oxo-2-furanylacetic Acid B->C D Methoxyimination (CH₃ONH₂·HCl) C->D E (Z/E)-alpha-(methoxyimino)furan-2-acetic acid D->E F Extraction & Purification E->F G Final Product F->G

Caption: Workflow for direct synthesis of (Z)-alpha-(methoxyimino)furan-2-acetic acid.

Synthesis_Workflow_2 A 2-Oxo-2-furanylacetic Acid B Esterification (Methanol, H₂SO₄) A->B C Methyl 2-oxo-2-furanylacetate B->C D Methoxyimination (CH₃ONH₂) C->D E (Z/E)-Methyl 2-(methoxyimino)-2-(furan-2-yl)acetate D->E F UV Irradiation (210-365 nm) E->F G High (Z)-Isomer Ester F->G H Hydrolysis (NaOH, then HCl) G->H I Final Product H->I

References

Optimization of pH and temperature in furan ammonium salt preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the optimization of pH and temperature during the synthesis of furan ammonium salts. The information is tailored for researchers, scientists, and professionals in drug development to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are pH and temperature such critical parameters in the synthesis of furan ammonium salts?

A1: Both pH and temperature are crucial for controlling reaction kinetics, yield, and purity. The furan ring can be sensitive to harsh conditions, and many intermediates in the synthesis are prone to side reactions. Incorrect pH can lead to incomplete reactions or the formation of unwanted byproducts. Similarly, temperature affects reaction rates; excessively high temperatures can cause decomposition of reactants or products, while temperatures that are too low may result in a slow or incomplete reaction.[1]

Q2: What is the general impact of pH on the different stages of the synthesis?

A2: The optimal pH varies significantly between the different synthetic steps. For instance, the initial formation of furanone acid from 2-acetyl furan often requires a strongly acidic environment.[2] In contrast, later steps like oximation may proceed optimally in a mildly acidic range (e.g., pH 2.0-6.0), while the final ammoniation step to form the salt typically requires a basic pH to ensure complete reaction.[1][2]

Q3: How does temperature influence the stability and yield of the final furan ammonium salt product?

A3: Temperature control is vital for maximizing yield and ensuring the stability of the furan ammonium salt. Many ammonium salts have specific decomposition temperatures.[3][4] During synthesis, each step, from hydrolysis to condensation and ammoniation, has an optimal temperature range to achieve the best results.[1] For example, the ammoniation step may be controlled between 20-50°C to promote crystallization without causing degradation.[1] Post-synthesis, storage temperature is also important, as elevated temperatures can lead to degradation over time.[5]

Q4: Can improper pH or temperature control lead to the formation of isomers or other impurities?

A4: Yes, improper control of reaction conditions is a primary cause of impurity formation. For example, in certain synthetic routes, the formation of undesired anti-form isomers of the furan ammonium salt can be minimized by optimizing the reaction pathway and conditions. One patented method highlights that by first esterifying the furanone acid, the subsequent oximation reaction is more selective for the desired cis-form product, reducing the anti-form isomer content to 5-8%.[2]

Troubleshooting Guide

Problem: Low reaction yield.

QuestionPossible Cause & Solution
Did you verify the pH at each critical step? Cause: Incorrect pH can halt or slow the reaction. The oximation step is particularly sensitive and often requires a pH between 2.0 and 6.0 (preferably 3.5).[2] The final ammoniation step should reach a pH of around 8.0 to ensure complete salt formation.[1] Solution: Calibrate your pH meter and measure the pH of the reaction mixture at each stage. Adjust as necessary using appropriate acids (e.g., HCl) or bases.
Was the temperature strictly controlled within the specified range? Cause: Temperature deviations can significantly impact yield. For example, the hydrolysis of furoyl nitrile to furan ketone acid is performed between 20-100°C, while the final ammoniation is often controlled between 20-50°C.[1] Temperatures outside these ranges can lead to product decomposition or incomplete reactions. Solution: Use a calibrated thermometer and a reliable heating/cooling system (e.g., water bath, oil bath) to maintain the specified temperature for the duration of each reaction step.
Are you experiencing product loss during workup? Cause: The furan ammonium salt may have some solubility in the wash solvents, or it may be thermally unstable during drying. Solution: Minimize the volume of washing solvents. Ensure drying is performed under controlled conditions (e.g., vacuum drying at a mild temperature) to prevent thermal degradation.

Problem: High levels of impurities in the final product.

QuestionPossible Cause & Solution
Are you observing unexpected byproducts in your analysis (NMR, LC-MS)? Cause: Extreme pH or temperature can promote side reactions. A strongly acidic condition, if not controlled, can lead to degradation of the furan ring. Excessively high temperatures during ammoniation can cause decomposition. The presence of certain isomers may also be due to suboptimal pH and temperature during the oximation step.[2] Solution: Re-evaluate the pH and temperature parameters for each step. For the oximation step, maintain the pH strictly within the 2.0-6.0 range and the temperature between 0-40°C.[2] For the final ammoniation, ensure the temperature does not exceed 50°C.[1]
Is the final product discolored? Cause: Discoloration often indicates degradation products. Furan compounds can be sensitive to air and light, and this degradation can be accelerated by residual acid or base and elevated temperatures. Solution: Ensure the pH is neutralized correctly during the workup process before final crystallization. Dry the product thoroughly under vacuum at a low temperature. Store the final product protected from light and air, preferably at a reduced temperature.

Data Summary Tables

Table 1: Recommended pH and Temperature for Key Synthesis Steps

Synthesis StageParameterRecommended RangePreferred ValueSource
Oxidative Synthesis Temperature25 - 80 °C-[2]
pHStrongly Acidic-[2]
Oximation Temperature0 - 40 °C-[2]
pH2.0 - 6.03.5[2]
Hydrolysis Temperature20 - 100 °C-[1]
Condensation TemperatureRoom Temp (20-25 °C)-[1]
Ammoniation Temperature20 - 50 °C-[1]
Final pH~8.08.0[1]

Experimental Protocols

Protocol 1: Synthesis via Furanone Acid Intermediate (Adapted from CN105254603A)

  • Oxidative Synthesis of Furanone Acid:

    • Add an oxidant (e.g., Sodium Nitrite) dropwise to 2-acetyl furan. The molar ratio of oxidant to 2-acetyl furan should be between 1.2-2.0:1.0.

    • Maintain the reaction temperature between 25-80°C.

    • After the addition is complete, adjust the pH to a strongly acidic condition with hydrochloric acid to obtain the furanone acid solution.

  • Esterification:

    • Add an alcohol (e.g., methanol) to the furanone acid solution.

    • Add a catalytic amount of sulfuric acid and stir the reaction.

    • Remove volatile components by distillation to obtain the furanone acid ester solution.

  • Oximation:

    • React the furanone acid ester with methoxyamine.

    • Maintain the pH of the solution between 2.0-6.0 (optimally at 3.5).

    • Keep the reaction temperature between 0-40°C.

  • Hydrolysis and Ammoniation:

    • Hydrolyze the resulting methoxy group oximation product.

    • React the hydrolyzed product with an alcohol amine solvent to obtain the final furan ammonium salt.

Protocol 2: Synthesis via Furoyl Chloride Intermediate (Adapted from CN102010390B)

  • Chlorination:

    • Place furoic acid and a chlorohydrocarbon solvent in a reaction vessel.

    • Control the temperature and reaction time to produce furoyl chloride.

  • Cyanation:

    • React the furoyl chloride with sodium cyanide at a controlled temperature of -10 to -20°C.

    • Allow the reaction to proceed for 3-8 hours.

    • Reclaim the solvent under reduced pressure to obtain furoyl nitrile.

  • Hydrolysis:

    • Heat the furoyl nitrile with 10% hydrochloric acid to a temperature between 20-100°C for 1-10 hours to yield furan ketone acid.

  • Condensation:

    • Extract the furan ketone acid with ethyl acetate.

    • React the extract with methoxyamine at room temperature (20-25°C) for 3-6 hours.

  • Ammoniation:

    • Introduce ammonia gas into the oil layer from the previous step.

    • Control the temperature between 20-50°C while stirring.

    • Continue introducing ammonia until the system pH reaches 8.0.

    • Centrifuge and dry the resulting crystals to obtain the furan ammonium salt.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B start1 2-Acetyl Furan A1 Oxidative Synthesis start1->A1 start2 Furoic Acid B1 Chlorination start2->B1 A2 Esterification A1->A2 crit_A1 Control T: 25-80°C pH: Strongly Acidic A1->crit_A1 A3 Oximation A2->A3 A4 Hydrolysis & Ammoniation A3->A4 crit_A3 Control T: 0-40°C pH: 2.0-6.0 A3->crit_A3 end_product Furan Ammonium Salt A4->end_product B2 Cyanation B1->B2 B3 Hydrolysis B2->B3 B4 Condensation B3->B4 crit_B3 Control T: 20-100°C B3->crit_B3 B5 Ammoniation B4->B5 B5->end_product crit_B5 Control T: 20-50°C Final pH: 8.0 B5->crit_B5

Caption: General experimental workflows for furan ammonium salt synthesis.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities check_ph Verify pH at all critical steps low_yield->check_ph high_impurities->check_ph ph_ok pH within optimal range? check_ph->ph_ok check_temp Verify Temperature control at all steps temp_ok Temp within optimal range? check_temp->temp_ok check_workup Review product workup & drying procedure workup_ok Drying temp too high or solvent loss? check_workup->workup_ok ph_ok->check_temp Yes adjust_ph Action: Calibrate meter & adjust pH ph_ok->adjust_ph No temp_ok->check_workup Yes adjust_temp Action: Use calibrated thermometer & bath temp_ok->adjust_temp No adjust_workup Action: Use vacuum drying at lower temp workup_ok->adjust_workup Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Strategies for controlling isomeric impurities in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of isomeric impurities in pharmaceutical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities and why are they a significant concern in pharmaceutical manufacturing?

A: Isomeric impurities are molecules that have the same molecular formula as the active pharmaceutical ingredient (API) but differ in the spatial arrangement of their atoms. They can be classified as stereoisomers (enantiomers, diastereomers) or constitutional isomers.[1] These impurities are a major concern because different isomers can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, controlling isomeric impurities is crucial for ensuring the safety, efficacy, and quality of the final drug product.[3][4]

Q2: What are the primary sources of isomeric impurities in a drug substance?

A: Isomeric impurities can be introduced at various stages of the manufacturing process and product lifecycle. The main sources include:

  • Synthesis: They can be formed as by-products during the chemical synthesis of the drug substance due to non-stereospecific reactions or the presence of isomeric impurities in starting materials and intermediates.[5][6][7]

  • Degradation: The API can degrade into its isomers during manufacturing or storage due to factors like light, temperature, pH, or interaction with excipients.[8][9]

  • Chiral Inversion: In some cases, the desired enantiomer can convert into its undesired counterpart in vivo or during formulation.

Q3: What are the regulatory expectations for controlling isomeric impurities?

A: Regulatory agencies like the FDA and EMA have stringent requirements for the control of impurities, including isomers.[10] The International Council for Harmonisation (ICH) provides key guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for new drug products.[11] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[8][12] For chiral drugs, regulatory authorities generally require that only the active enantiomer is brought to market and that the inactive enantiomer is treated as an impurity.[13] Any impurity exceeding the identification threshold must be structurally characterized.

Q4: Which analytical techniques are most effective for separating and quantifying isomeric impurities?

A: Due to their similar physicochemical properties, separating isomers can be challenging. High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique, especially with Chiral Stationary Phases (CSPs) for separating enantiomers.[13][14] Other powerful techniques include:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis and better resolution than traditional HPLC.[14]

  • Gas Chromatography (GC): Suitable for volatile isomers, often using chiral columns.[15]

  • Supercritical Fluid Chromatography (SFC): An effective technique for chiral separations that can be faster and use less organic solvent than HPLC.[14]

  • Capillary Electrophoresis (CE): A high-efficiency separation method, particularly useful for chiral analysis.[13]

  • Hyphenated Techniques (LC-MS, GC-MS): Coupling chromatographic techniques with Mass Spectrometry (MS) is essential for the identification and structural elucidation of unknown impurities.[15][16]

Troubleshooting Guides

Q5: My chiral HPLC method shows poor resolution between the API and its enantiomeric impurity. How can I improve the separation?

A: Poor resolution in chiral HPLC is a common issue. Here is a systematic approach to troubleshoot it:

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Small changes can significantly impact selectivity.

    • Additives/Modifiers: Introduce small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase. This can improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.

  • Adjust Chromatographic Conditions:

    • Temperature: Lowering the column temperature often increases resolution for enantiomeric separations, although it may also increase backpressure.

    • Flow Rate: Reduce the flow rate. This can increase efficiency and improve resolution, though it will lengthen the run time.

  • Evaluate the Chiral Stationary Phase (CSP):

    • The initial choice of CSP is critical. If optimization fails, the selected column may not be suitable for your analyte. Consider screening a set of different CSPs (e.g., polysaccharide-based, protein-based, Pirkle-type) to find one with better selectivity.

  • Check for System Issues:

    • Ensure there are no leaks in the system and that the pump is delivering a stable, pulse-free flow.[17]

    • Verify that extra-column dead volume is minimized, as this can degrade peak shape and resolution.

Q6: I am struggling to remove a diastereomeric impurity by recrystallization. What alternative strategies can I use?

A: When standard recrystallization is ineffective, consider the following approaches:

  • Modify the Recrystallization Protocol:

    • Solvent System: Experiment with different single solvents or, more effectively, mixed solvent systems (binary or ternary).[18] The goal is to find a system where the solubility difference between the diastereomers is maximized.

    • Seeding: If you have a small amount of the pure desired isomer, use it to seed the cooling solution. This can promote the selective crystallization of that isomer.

    • Salt Formation: If your compound has acidic or basic functionality, forming a salt with a chiral counter-ion (a chiral resolving agent like tartaric or mandelic acid) can create new diastereomeric salts with very different solubilities, making separation by crystallization or chromatography much easier.[18]

  • Chromatographic Purification:

    • Flash Chromatography: This is a common and effective method for separating diastereomers. Normal-phase chromatography often provides better selectivity for isomers than reverse-phase.[10]

    • Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC is often the best choice.[10] It allows for fine-tuning of conditions to achieve optimal resolution.

Q7: During a stability study, a new, unidentified impurity peak appeared, which I suspect is an isomer. What are the immediate steps for identification?

A: Discovering a new degradation product requires prompt action to identify its structure and assess its potential risk.[5]

  • Initial Characterization (LC-MS): The first step is to use a hyphenated technique like LC-MS. This will provide the molecular weight of the impurity. If the molecular weight is identical to the API, it strongly suggests it is an isomer.[1]

  • Forced Degradation Studies: Perform forced degradation studies (exposing the API to heat, light, acid, base, and oxidation) to try and intentionally generate the unknown impurity. This can help elucidate its formation pathway and confirm it is a degradation product.

  • Isolation for Structural Elucidation: To confirm the structure, the impurity must be isolated.

    • Preparative HPLC or SFC: These techniques can be used to collect a sufficient quantity of the impurity for analysis.[5]

    • Column-Switching LC: For impurities present at very low levels, a 2D or column-switching LC system can be used to isolate and concentrate the peak of interest before it is sent for structural analysis.[1]

  • Structural Analysis (NMR): Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise isomeric structure.[1][5]

Quantitative Data Summary

Table 1: ICH Q3A(R2)/Q3B(R2) Thresholds for Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake

(Data sourced from ICH guidelines Q3A and Q3B).[2][8]

Table 2: Comparison of Primary Analytical Techniques for Isomer Separation

TechniquePrincipleCommon ApplicationAdvantagesLimitations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)Separation of enantiomersWidely applicable, robust, scalable to preparative scale.[13]CSP selection can be trial-and-error, can use significant solvent.
GC Separation of volatile compounds in the gas phaseAnalysis of volatile isomers and residual solventsHigh efficiency and sensitivity.[15]Limited to thermally stable and volatile compounds.
SFC Separation using a supercritical fluid as the mobile phaseChiral separations, preparative purificationFast separations, reduced organic solvent consumption, lower viscosity.[14]Requires specialized equipment, not suitable for all compounds.
CE Separation based on differential migration in an electric fieldChiral separations, analysis of charged moleculesExtremely high efficiency, very small sample volume, low solvent use.[13]Lower concentration sensitivity than HPLC, less robust for some applications.

Key Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomer Separation

  • Objective: To develop a robust HPLC method to separate the enantiomers of a chiral API.

  • Materials:

    • HPLC system with UV/PDA detector

    • Set of analytical chiral columns (e.g., Chiralpak IA, IB, IC)

    • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

    • Mobile phase modifiers (e.g., Trifluoroacetic acid, Diethylamine)

    • Analyte standard (racemic mixture)

  • Methodology:

    • Column Screening:

      • Prepare a solution of the racemic analyte at ~1 mg/mL.

      • Screen several different CSPs using a generic mobile phase (e.g., 90:10 Hexane:IPA).

      • Identify the column that provides the best initial separation or indication of selectivity.

    • Mobile Phase Optimization:

      • Using the selected column, systematically vary the percentage of the organic modifier (e.g., from 5% to 30% IPA in Hexane).

      • If peak shape is poor, add a small amount (0.1%) of an appropriate modifier (acidic or basic) to the mobile phase.

    • Flow Rate and Temperature Optimization:

      • Evaluate the effect of flow rate (e.g., 0.5, 1.0, 1.5 mL/min) on resolution.

      • Assess the impact of column temperature (e.g., 25°C, 30°C, 40°C) on the separation.

    • Method Validation: Once optimal conditions are found, validate the method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Purification via Recrystallization for Diastereomer Separation

  • Objective: To purify a target diastereomer from a mixture by leveraging differences in solubility.

  • Materials:

    • Diastereomeric mixture

    • Range of analytical-grade solvents

    • Erlenmeyer flasks, heating mantle, magnetic stirrer

    • Filtration apparatus (Buchner funnel, filter paper)

  • Methodology:

    • Solvent Selection:

      • Test the solubility of the mixture in various solvents at room temperature and at boiling point. An ideal solvent will dissolve the compound completely when hot but poorly when cold.[18]

      • If a single solvent is not effective, test binary solvent systems. Dissolve the solid in a "good" solvent and add a "poor" solvent (in which the solid is insoluble) dropwise until turbidity appears, then heat to redissolve.

    • Dissolution:

      • Place the impure solid in a flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

    • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

    • Crystallization:

      • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal yield. Slow cooling generally results in larger, purer crystals.

    • Isolation and Drying:

      • Collect the formed crystals by vacuum filtration.

      • Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impure mother liquor.

      • Dry the crystals thoroughly to remove residual solvent.

    • Purity Check: Analyze the purity of the crystals and the remaining mother liquor by HPLC or another suitable technique to assess the efficiency of the separation. Repeat the process if necessary.

Visualizations

Isomeric_Impurity_Control_Workflow start Start: Drug Development Phase process_dev Process Development & Synthesis start->process_dev stability Stability Testing start->stability detection Impurity Detection (e.g., HPLC, GC) process_dev->detection stability->detection threshold_check Compare to ICH Thresholds detection->threshold_check identification Structural Identification (LC-MS, NMR) qualification Toxicological Qualification identification->qualification quantification Quantification (Validated Method) control_strategy Implement Control Strategy quantification->control_strategy below_id Below Identification Threshold threshold_check->below_id < ID Limit above_id Above Identification Threshold threshold_check->above_id > ID Limit below_id->quantification above_id->identification qualification->quantification end_product Final Drug Product Specification control_strategy->end_product

Caption: General workflow for the identification and control of isomeric impurities.

HPLC_Troubleshooting_Decision_Tree problem Problem: Poor Isomer Resolution in HPLC q1 Is peak shape good (symmetric)? problem->q1 a1_no Improve Peak Shape: - Add mobile phase modifier (0.1% TFA/DEA) - Check for column void/contamination q1->a1_no No q2 Is there any separation (Rs > 0.5)? q1->q2 Yes a1_no->q1 a2_yes Optimize Selectivity: - Adjust mobile phase % organic - Lower column temperature - Reduce flow rate q2->a2_yes Yes a2_no Drastic Change Needed: Select a different Chiral Stationary Phase (CSP) q2->a2_no No solution Resolution Achieved a2_yes->solution a2_no->solution

Caption: Decision tree for troubleshooting poor HPLC separation of isomers.

Impurity_Sources center Isomeric Impurities synthesis Synthesis-Related center->synthesis degradation Degradation-Related center->degradation storage Storage & Formulation center->storage sub_synthesis1 Impure Starting Materials synthesis->sub_synthesis1 sub_synthesis2 Non-Stereoselective Reactions synthesis->sub_synthesis2 sub_synthesis3 Side Reactions / By-products synthesis->sub_synthesis3 sub_degradation1 Exposure to Heat / Light degradation->sub_degradation1 sub_degradation2 pH-Induced Racemization degradation->sub_degradation2 sub_degradation3 Oxidation degradation->sub_degradation3 sub_storage1 API-Excipient Interaction storage->sub_storage1 sub_storage2 Long-Term Instability storage->sub_storage2

Caption: Key sources of isomeric impurities in pharmaceutical products.

References

Technical Support Center: Troubleshooting Low Conversion Rates of 2-Acetylfuran

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-acetylfuran. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving 2-acetylfuran. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues that may lead to low conversion rates in your experiments.

General Troubleshooting

Q1: My reaction with 2-acetylfuran is giving a low yield. What are the general factors I should consider?

A1: Low conversion rates in reactions involving 2-acetylfuran can stem from several factors. Systematically investigating the following aspects can help identify the root cause:

  • Reagent Quality: Ensure the purity of your 2-acetylfuran and other reactants. Impurities can interfere with the reaction. 2-acetylfuran is susceptible to oxidation and polymerization, so it's crucial to use a pure, properly stored starting material.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Reactions may be sensitive to slight variations, so precise control is essential.

  • Catalyst Activity: If you are using a catalyst, its activity might be compromised. Consider catalyst poisoning, improper activation, or degradation.

  • Side Reactions: 2-acetylfuran can participate in various side reactions, such as polymerization, especially under acidic or high-temperature conditions.[1][2]

  • Work-up and Purification: Product loss during extraction, washing, or chromatography can significantly lower the isolated yield.

Reaction-Specific Troubleshooting Guides

This section provides detailed troubleshooting advice for common reactions where 2-acetylfuran is used as a starting material.

Aldol and Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a common reaction for 2-acetylfuran to form chalcones, which are valuable intermediates in medicinal chemistry.[3][4]

Q2: I am attempting a Claisen-Schmidt condensation between 2-acetylfuran and an aromatic aldehyde, but the yield of the resulting chalcone is low. What are the likely causes and how can I improve the conversion?

A2: Low yields in the Claisen-Schmidt condensation with 2-acetylfuran are often related to the reaction equilibrium, base strength, solvent choice, and potential side reactions.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. While strong bases like sodium hydroxide or potassium hydroxide are commonly used, they can also promote side reactions if not used judiciously.[5] If you observe a complex mixture of products, consider using a milder base or optimizing the base concentration.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and equilibrium. Ethanol is a common solvent for this reaction.[5] However, solvent-free conditions have also been reported to be effective and can simplify purification.[6][7]

  • Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Reactant Stoichiometry: Ensure the correct molar ratio of 2-acetylfuran to the aldehyde. A slight excess of the aldehyde may be beneficial in some cases.

Experimental Protocol: Synthesis of a Chalcone from 2-Acetylfuran

This protocol describes a general procedure for the Claisen-Schmidt condensation of 2-acetylfuran with a substituted benzaldehyde.

  • Materials:

    • 2-Acetylfuran (1.0 eq)

    • Substituted Benzaldehyde (1.0 eq)

    • Ethanol

    • 40% Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Dissolve 2-acetylfuran and the substituted benzaldehyde in a minimal amount of ethanol in a round-bottom flask.

    • Heat the mixture to approximately 60°C with stirring.

    • Slowly add the 40% NaOH solution dropwise to the reaction mixture over a period of 45 minutes while maintaining the temperature and stirring.[5]

    • After the addition is complete, allow the reaction to proceed overnight at room temperature.

    • Pour the reaction mixture into ice-cold water.

    • If necessary, acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.

    • Collect the solid product by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.[5]

    • Monitor the purity of the product using TLC with a suitable solvent system (e.g., n-Hexane:Ethyl acetate 6:4).[5]

Quantitative Data: Optimizing Reaction Conditions

The following table summarizes the impact of different catalysts and conditions on the yield of chalcone synthesis.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
[TSPi][Cl]2 (5 mol%)None50598[8]
[TSPi][Cl]2 (5 mol%)None605- (no improvement)[8]
NaOHEthanol6045 (addition) + overnight-[5]

Note: The yield for the NaOH-catalyzed reaction was not explicitly quantified in the provided search result, but the protocol is a standard method for chalcone synthesis.

Logical Relationship Diagram: Troubleshooting Aldol Condensation

Troubleshooting_Aldol cluster_solutions Potential Solutions Start Low Chalcone Yield Base Incorrect Base Strength/ Concentration Start->Base Solvent Suboptimal Solvent Start->Solvent TempTime Inappropriate Temperature/ Reaction Time Start->TempTime Stoichiometry Incorrect Reactant Ratio Start->Stoichiometry SideReactions Side Reactions (e.g., self-condensation) Start->SideReactions Sol_Base Screen different bases (e.g., milder bases) Base->Sol_Base Sol_Solvent Try different solvents or solvent-free conditions Solvent->Sol_Solvent Sol_TempTime Optimize temperature and monitor reaction progress (TLC/HPLC) TempTime->Sol_TempTime Sol_Stoich Adjust molar ratios Stoichiometry->Sol_Stoich Sol_Side Lower temperature, use less reactive base SideReactions->Sol_Side

Caption: Troubleshooting workflow for low yields in Aldol/Claisen-Schmidt condensations of 2-acetylfuran.

Grignard Reaction

The carbonyl group of 2-acetylfuran can react with Grignard reagents to form tertiary alcohols.

Q3: I am performing a Grignard reaction with 2-acetylfuran, but my conversion is very low. What could be the problem?

A3: Grignard reactions are notoriously sensitive to reaction conditions. Low conversion rates when using 2-acetylfuran as a substrate are often due to:

  • Moisture: Grignard reagents are highly reactive towards protic solvents, including water. Ensure all glassware is rigorously dried and use anhydrous solvents.

  • Incomplete Grignard Reagent Formation: The Grignard reagent itself may not have formed in high yield. This can be due to inactive magnesium or impurities in the alkyl halide.

  • Side Reactions: The Grignard reagent can act as a base and deprotonate the methyl group of 2-acetylfuran, leading to an enolate and reducing the amount of nucleophilic addition. Sterically hindered Grignard reagents are more prone to this side reaction.

  • Reaction with the Furan Ring: While less common, the Grignard reagent could potentially interact with the furan ring under certain conditions.

Experimental Protocol: Grignard Reaction with 2-Acetylfuran

This protocol provides a general procedure for the reaction of a Grignard reagent with 2-acetylfuran.

  • Materials:

    • Magnesium turnings

    • Alkyl or Aryl Halide (e.g., bromobenzene)

    • Anhydrous diethyl ether or THF

    • 2-Acetylfuran

    • Aqueous acid (e.g., H₃O⁺) for work-up

  • Procedure:

    • Prepare the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine (to activate the magnesium). Add a solution of the alkyl/aryl halide in anhydrous ether/THF dropwise to initiate the reaction. The disappearance of the brown iodine color and the formation of a cloudy solution indicate the reaction has started. Continue the addition and reflux if necessary until the magnesium is consumed.

    • Reaction with 2-Acetylfuran: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of 2-acetylfuran in anhydrous ether/THF dropwise. Control the rate of addition to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for a specified time to ensure complete reaction.

    • Work-up: Carefully quench the reaction by slowly adding it to a mixture of ice and a suitable acid (e.g., saturated aqueous ammonium chloride or dilute sulfuric acid).

    • Extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the resulting tertiary alcohol by chromatography or distillation.

Reaction Pathway Diagram

Grignard_Reaction Reactants 2-Acetylfuran + R-MgX Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Tertiary Alcohol (after acidic work-up) Intermediate->Product Protonation

Caption: Simplified reaction pathway for the Grignard reaction with 2-acetylfuran.

Reduction Reactions

The acetyl group of 2-acetylfuran can be reduced to a secondary alcohol.

Q4: I am trying to reduce 2-acetylfuran to 1-(furan-2-yl)ethanol using sodium borohydride, but the reaction is incomplete. How can I improve the conversion?

A4: While sodium borohydride (NaBH₄) is a common and effective reagent for this reduction, incomplete reactions can occur due to several factors.

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.5 to 2.0 equivalents are used to ensure complete reduction.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used and generally give good results.

  • Temperature: The reaction is often performed at room temperature or in an ice bath to control the initial exotherm. If the reaction is sluggish, allowing it to warm to room temperature or slightly above may increase the rate.

  • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction by TLC to determine when the starting material has been consumed.

  • pH during Work-up: Acidic work-up is necessary to quench the reaction and protonate the resulting alkoxide. However, the furan ring is sensitive to strong acids, which can cause decomposition of the product. Use a mild acid or a buffered solution for the work-up.

Experimental Protocol: Reduction of 2-Acetylfuran with Sodium Borohydride

  • Materials:

    • 2-Acetylfuran (1.0 eq)

    • Sodium Borohydride (1.5 - 2.0 eq)

    • Methanol or Ethanol

    • Aqueous acid for work-up (e.g., dilute HCl or saturated NH₄Cl)

  • Procedure:

    • Dissolve 2-acetylfuran in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by TLC until the 2-acetylfuran spot disappears.

    • Carefully quench the reaction by slowly adding the acidic solution.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate to yield the crude alcohol.

    • Purify the product by column chromatography or distillation if necessary.

Potential Side Reactions in Reduction

In the case of reducing α,β-unsaturated ketones derived from 2-acetylfuran (chalcones), 1,4-reduction (conjugate addition of hydride) can compete with the desired 1,2-reduction of the carbonyl group.[9] The choice of reducing agent and reaction conditions can influence the selectivity.

Experimental Workflow Diagram

Reduction_Workflow Start Start: Dissolve 2-Acetylfuran in Solvent Add_NaBH4 Add NaBH4 (portion-wise) Start->Add_NaBH4 Reaction Stir at Room Temperature (Monitor by TLC) Add_NaBH4->Reaction Quench Quench with Aqueous Acid Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Dry and Concentrate; Purify if necessary Extraction->Purification End End: Isolated 1-(Furan-2-yl)ethanol Purification->End

Caption: A typical experimental workflow for the sodium borohydride reduction of 2-acetylfuran.

Frequently Asked Questions (FAQs)

Q5: How can I monitor the progress of my reaction involving 2-acetylfuran?

A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring most reactions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is suitable for analyzing 2-acetylfuran and its products.[10]

Q6: What are some common impurities I might find in my 2-acetylfuran starting material?

A6: Depending on the synthesis and storage conditions, 2-acetylfuran may contain unreacted furan, acetic anhydride, or byproducts of furan polymerization.[1] It is also a low-melting solid (melting point ~30 °C) and can darken over time due to oxidation or polymerization.[11] Using freshly purified 2-acetylfuran is recommended for sensitive reactions.

Q7: How should I purify the products of my reactions with 2-acetylfuran?

A7: The purification method will depend on the properties of your product.

  • Recrystallization: This is a good option for solid products with suitable solubility properties. Ethanol is often a good solvent for recrystallizing chalcones derived from 2-acetylfuran.[5]

  • Column Chromatography: Silica gel chromatography is a versatile method for purifying a wide range of products. The choice of eluent will depend on the polarity of your compound.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be an effective purification technique.[12][13]

Q8: Are there any known degradation pathways for 2-acetylfuran that I should be aware of?

A8: The furan ring is susceptible to degradation under strongly acidic conditions. It can also undergo oxidation. Theoretical studies have shown that 2-acetylfuran can react with hydroxyl radicals, leading to H-abstraction from the methyl group or addition to the furan ring, which can initiate degradation pathways, especially at higher temperatures.[14] It is also incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[15]

This technical support center provides a starting point for troubleshooting low conversion rates in reactions involving 2-acetylfuran. For further assistance, it is always recommended to consult the primary literature for specific reaction types and optimization studies.

References

Enhancing the selectivity of the cis-isomer in 2-methoxyimino-2-furan acetic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxyimino-2-furan acetic acid, with a focus on enhancing the selectivity of the desired cis-(Z)-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-methoxyimino-2-furan acetic acid?

A1: The prevalent industrial synthesis starts with 2-acetylfuran. This precursor undergoes an oxidation reaction to yield the intermediate 2-oxo-2-furanacetic acid. Subsequently, this keto acid is reacted with a methoxyammonium salt to form the final product, 2-methoxyimino-2-furan acetic acid.[1][2] This multi-step approach allows for greater control over the introduction of the necessary functional groups.

Q2: Why is the cis-(Z)-isomer selectivity important?

A2: The biological activity of many compounds derived from 2-methoxyimino-2-furan acetic acid, such as the antibiotic cefuroxime, is critically dependent on the (Z)-configuration of the methoxyimino group.[1] Therefore, achieving high stereoselectivity for the cis-isomer is of paramount importance in the synthesis.

Q3: What is a typical yield and cis-isomer selectivity I can expect?

A3: With optimized methods, it is possible to achieve an overall product yield of up to 85% and a cis-isomer selectivity of up to 97%.[3] However, without specific control measures, the formation of the undesired (E)-isomer can be significant, ranging from 10-15%.[4]

Troubleshooting Guide

Issue 1: Low cis-(Z)-isomer Selectivity

Low selectivity for the desired cis-isomer is a common challenge, leading to the formation of a mixture of (Z) and (E) isomers.

Potential Cause Troubleshooting Step Expected Outcome
Isomerization Equilibrium The reaction to form the methoxyimino group can result in a mixture of cis and trans isomers.Implement a post-synthesis isomerization step.
Suboptimal Reaction Conditions The pH, temperature, and solvent can influence the isomer ratio.Carefully control reaction parameters as detailed in the experimental protocols.

Solution: Photochemical Isomerization

One of the most effective methods to enhance the proportion of the desired (Z)-isomer is through ultraviolet (UV) irradiation.[1]

  • Procedure: After the initial synthesis, dissolve the isomer mixture in a suitable solvent (e.g., anhydrous ethanol). Irradiate the solution with a 365nm UV lamp for 1-5 hours.[3]

  • Result: This photochemical isomerization can significantly improve the selectivity for the cis (Z) structure, achieving a selectivity of up to 97%.

Issue 2: Low Overall Yield

Low product yield can be attributed to incomplete conversion of starting materials or loss of product during purification.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Oxidation of 2-acetylfuran The initial oxidation step is critical for high overall yield.Ensure complete conversion of 2-acetylfuran by monitoring the reaction (e.g., by HPLC). Adjust reaction time and temperature as needed. A conversion rate of 100% is achievable.[3]
Suboptimal Oximation Reaction The reaction between 2-oxo-2-furan acetic acid and the methoxyammonium salt may not go to completion.Control the pH of the reaction mixture to be between 3 and 4.[3] Maintain the reaction temperature between 10-50°C for 2-5 hours.[3]
Product Loss During Extraction The desired product may have some solubility in the aqueous phase.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to ensure complete recovery of the product.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-methoxyimino-2-furan Acetic Acid

This protocol is based on a widely adopted industrial method.

Step 1: Synthesis of 2-oxo-2-furan Acetic Acid

  • To a reaction vessel, add 2-acetylfuran, water, copper sulfate pentahydrate, concentrated hydrochloric acid, and sulfuric acid.

  • Stir the mixture and raise the temperature to 65°C.

  • Slowly add a solution of sodium nitrite. Control the addition rate carefully.

  • After the initial addition, continue to add further portions of sodium nitrite solution and phosphoric acid as per the detailed patented procedures to ensure complete conversion.

  • Maintain the reaction at 65°C for 3 hours, then cool to room temperature. The resulting solution contains 2-oxo-2-furan acetic acid.

Step 2: Synthesis of 2-methoxyimino-2-furan Acetic Acid

  • Adjust the pH of the 2-oxo-2-furan acetic acid solution to 3-4.

  • Extract the aqueous phase with dichloromethane to remove impurities.

  • To the aqueous phase, add a methoxyammonium salt.

  • Maintain the reaction temperature between 10-50°C for 2-5 hours.

  • After the reaction, perform a work-up involving the addition of sodium sulfide and activated carbon, followed by filtration and extraction with dichloromethane to isolate the product.

Protocol 2: Enhancing cis-Isomer Selectivity by UV Irradiation

  • Dissolve the synthesized 2-methoxyimino-2-furan acetic acid (containing a mixture of isomers) in anhydrous ethanol.

  • Irradiate the solution with a 365nm UV light source for 1-5 hours.[3]

  • Monitor the isomer ratio using a suitable analytical method (e.g., HPLC).

  • Once the desired cis-isomer ratio is achieved, proceed with solvent removal and product purification.

Data Summary

Table 1: Reaction Conditions and Outcomes for High cis-Isomer Selectivity

Parameter Condition Yield/Selectivity Reference
Starting Material 2-acetylfuran-[3]
Oxidation Conversion 100%98.67% purity of 2-oxo-2-furan acetic acid[3]
Oximation pH 3-4-[3]
Oximation Temperature 10-50°C-[3]
Oximation Time 2-5 hours-[3]
UV Irradiation Wavelength 365nmcis-isomer selectivity up to 97%
Overall Product Yield -85%[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Oximation cluster_step3 Step 3: Isomerization start 2-Acetylfuran oxidation Oxidation (NaNO₂, CuSO₄, H⁺) start->oxidation intermediate 2-Oxo-2-furan Acetic Acid oxidation->intermediate oximation Oximation (Methoxyammonium salt) intermediate->oximation product_mixture Product Mixture (cis/trans isomers) oximation->product_mixture uv_irradiation UV Irradiation (365nm) product_mixture->uv_irradiation final_product High cis-Isomer Product uv_irradiation->final_product

Caption: Synthetic workflow for 2-methoxyimino-2-furan acetic acid.

influencing_factors center cis-Isomer Selectivity pH pH Control (3-4) pH->center temp Temperature (10-50°C) temp->center uv UV Irradiation (365nm) uv->center time Reaction Time (2-5h) time->center solvent Solvent Choice (e.g., Water, Ethanol) solvent->center

Caption: Key factors influencing cis-isomer selectivity.

References

Validation & Comparative

Spectroscopic Showdown: A Comparative Analysis of (Z)- and (E)-alpha-(Methoxyimino)furan-2-acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of the (Z) and (E) isomers of alpha-(Methoxyimino)furan-2-acetic acid, critical intermediates in the synthesis of cephalosporin antibiotics, reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra. These differences are crucial for confirming the stereochemistry of the desired (Z)-isomer, which is known to impart superior antibacterial activity.

The geometric configuration of the methoxyimino group in this compound plays a pivotal role in the efficacy of resulting antibiotic drugs like Cefuroxime. The (Z)-isomer is the biologically active form, making robust analytical methods for its differentiation from the (E)-isomer essential for drug development and quality control. This guide provides a comparative overview of the spectroscopic properties of these two isomers, supported by experimental data and protocols.

Spectroscopic Data Comparison

While comprehensive, directly comparable spectroscopic data for both isomers in the public domain is limited, analysis of related compounds and general spectroscopic principles allows for a clear differentiation strategy. The most significant distinctions are observed in ¹H and ¹³C NMR spectroscopy.

Spectroscopic Technique(Z)-alpha-(Methoxyimino)furan-2-acetic acid(E)-alpha-(Methoxyimino)furan-2-acetic acidKey Differences
¹H NMR Furan C-2 proton chemical shift is upfield.Furan C-2 proton chemical shift is downfield.The spatial orientation of the methoxyimino group influences the electronic environment of the adjacent furan ring protons, leading to a measurable difference in their chemical shifts.
¹³C NMR Furan C-2 carbon chemical shift is upfield.Furan C-2 carbon chemical shift is downfield.Similar to the proton NMR, the carbon spectrum reflects the different electronic shielding of the furan C-2 carbon in the two isomers.
Infrared (IR) Characteristic peaks at approximately 3128, 2528, and 1737 cm⁻¹ have been reported for the ammonium salt.[1]Specific data is not readily available, but differences in the fingerprint region (below 1500 cm⁻¹) are expected due to variations in vibrational modes.The overall IR spectra are expected to be similar due to the presence of the same functional groups. However, subtle shifts in the stretching and bending frequencies, particularly in the fingerprint region, can be used for differentiation.
Mass Spectrometry (MS) Molecular Ion (M+) at m/z 169.Molecular Ion (M+) at m/z 169.As geometric isomers, both compounds have the same molecular weight and will show the same molecular ion peak. Differentiation based solely on the parent ion is not possible. Fragmentation patterns may show subtle differences in ion abundances, but this is not a primary method for isomer distinction.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these isomers. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and differentiate between the (Z) and (E) isomers based on chemical shifts.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts and coupling constants to assign the structure and determine the isomeric form. A study on related cephalosporins indicates that the furan proton and carbon at the C-2 position will have different chemical shifts for the (Z) and (E) isomers.[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present and to distinguish between isomers based on differences in their vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present (e.g., O-H stretch of the carboxylic acid, C=O stretch, C=N stretch, and furan ring vibrations).

  • Compare the fingerprint regions (1500-400 cm⁻¹) of the (Z) and (E) isomers for subtle differences in peak positions and intensities.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and to study the fragmentation patterns of the isomers.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Acquisition Parameters (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-5 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

Data Analysis:

  • Determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. While the molecular ions will be identical, there may be quantifiable differences in the relative abundances of fragment ions between the two isomers.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the spectroscopic comparison and a conceptual representation of the importance of the (Z)-isomer in its biological context.

Spectroscopic_Workflow Spectroscopic Comparison Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Z_isomer (Z)-Isomer NMR NMR Spectroscopy (¹H & ¹³C) Z_isomer->NMR IR IR Spectroscopy Z_isomer->IR MS Mass Spectrometry Z_isomer->MS E_isomer (E)-Isomer E_isomer->NMR E_isomer->IR E_isomer->MS Compare Comparative Analysis of Spectra NMR->Compare IR->Compare MS->Compare Identify Isomer Identification & Purity Assessment Compare->Identify

Caption: Workflow for the spectroscopic comparison of (Z) and (E) isomers.

Biological_Significance Biological Significance of (Z)-Isomer Z_isomer (Z)-alpha-(Methoxyimino) furan-2-acetic acid Cephalosporin Cephalosporin Antibiotic (e.g., Cefuroxime) Z_isomer->Cephalosporin Precursor E_isomer (E)-alpha-(Methoxyimino) furan-2-acetic acid E_isomer->Cephalosporin Impurity Inactive Reduced Activity E_isomer->Inactive PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cephalosporin->PBP Binds to Inhibition Inhibition Cephalosporin->Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition->CellWall Inhibition->Lysis Leads to

Caption: Role of the (Z)-isomer in the mechanism of action of cephalosporin antibiotics.

References

Benchmarking Catalysts for the Oxidation of 2-Acetylfuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective oxidation of bio-based platform molecules is a critical step in the synthesis of valuable chemicals and pharmaceutical intermediates. Among these, 2-acetylfuran, derivable from lignocellulosic biomass, presents a key starting material. Its oxidation to products such as 2-furancarboxylic acid is of significant interest. This guide provides a comparative overview of different catalytic systems for the oxidation of 2-acetylfuran, supported by available experimental data, to aid in the selection of optimal catalysts and reaction conditions.

The selective oxidation of 2-acetylfuran is a nuanced process, with catalyst performance varying significantly based on the active metal, support material, and reaction parameters. This comparison focuses on key performance indicators, including substrate conversion and product selectivity, to provide a clear benchmark of available catalytic technologies.

Performance of a Titanium Silicate Catalyst

Research into the oxidation of various furan derivatives has provided insights into the catalytic activity for 2-acetylfuran. One notable study utilized a titanium silicate molecular sieve (TS-1) in the presence of acetic acid and hydrogen peroxide to produce maleic acid. While not targeting 2-furancarboxylic acid, this study provides a valuable data point for the performance of a non-noble metal catalyst in the ring-opening oxidation of 2-acetylfuran.

CatalystOxidantSolventTemperature (°C)Time (h)2-Acetylfuran Conversion (%)Maleic Acid Yield (%)
TS-135% aq. H₂O₂Acetic Acid804N/A35[1][2]

Note: Conversion data for 2-acetylfuran was not explicitly provided in the cited study. The yield of maleic acid is reported based on the initial amount of 2-acetylfuran.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of catalytic results. The following section outlines the methodology employed for the oxidation of 2-acetylfuran using the TS-1 catalyst system.

General Procedure for 2-Acetylfuran Oxidation with TS-1

A typical experimental setup involves the following steps:

  • In a reaction vessel, 2.6 mmol of 2-acetylfuran is combined with a specific volume of solvent (in this case, acetic acid).

  • A designated amount of the TS-1 catalyst (e.g., 0.1 g) is added to the mixture.

  • The reaction is initiated by the addition of an aqueous solution of hydrogen peroxide (35%) with a controlled molar ratio relative to the substrate.

  • The reaction mixture is then stirred at a constant temperature (e.g., 80 °C) for a specified duration (e.g., 4 hours).

  • Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration.

  • The liquid products are subsequently analyzed using techniques such as high-performance liquid chromatography (HPLC) to determine the conversion of the reactant and the yield of the products.[1][2]

Reaction Pathway and Experimental Workflow

To visualize the process, the following diagrams illustrate the general reaction pathway for the oxidation of 2-acetylfuran and a typical experimental workflow for catalyst testing.

G cluster_workflow Experimental Workflow prep Catalyst Preparation and Characterization reaction Catalytic Oxidation of 2-Acetylfuran prep->reaction Catalyst separation Product Separation and Catalyst Recovery reaction->separation analysis Product Analysis (GC/HPLC) separation->analysis

A simplified workflow for catalyst testing in 2-acetylfuran oxidation.

G cluster_pathway Oxidation Pathways of 2-Acetylfuran acetylfuran 2-Acetylfuran intermediate Intermediate Products acetylfuran->intermediate Oxidation carboxylic_acid 2-Furancarboxylic Acid intermediate->carboxylic_acid Selective Oxidation ring_opening Ring-Opening Products (e.g., Maleic Acid) intermediate->ring_opening Further Oxidation

References

Comparative Analysis of the Antimicrobial Activity of Furan-2-yl)propenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of various furan-2-yl)propenoic acid derivatives, focusing on their efficacy against common bacterial and fungal pathogens. The information presented is based on experimental data from a key study in the field, offering a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a series of synthesized 3-(furan-2-yl)propenoic acid derivatives and their hydroarylation products was evaluated against the yeast-like fungus Candida albicans (ATCC 10231), and the bacteria Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213). The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, was determined for each derivative.

The initial 3-(furan-2-yl)propenoic acid derivatives and their subsequent hydroarylation products demonstrated notable activity, particularly against Candida albicans. All tested compounds in both series inhibited the growth of C. albicans at a concentration of 64 µg/mL.[1][2][3] For the gram-positive bacterium S. aureus, the MIC for the majority of the tested compounds was found to be 128 µg/mL.[1] The starting compounds and their hydroarylation products also showed inhibitory effects on the gram-negative bacterium E. coli.[1][2]

A selection of the reported MIC values is summarized in the table below for comparative analysis.

Compound IDChemical Name/StructureMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1a-i Starting 3-(furan-2-yl)propenoic acid derivatives64128 (most compounds)Suppressed growth[1]
2a-r 3-Aryl-3-(furan-2-yl)propanoic acid derivatives (Hydroarylation products)64128 (most compounds)Suppressed growth[1]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis of the furan-2-yl)propenoic acid derivatives and the subsequent evaluation of their antimicrobial activity.

Synthesis of 3-(furan-2-yl)propenoic Acids (General Procedure)

The synthesis of the initial 3-(furan-2-yl)propenoic acid derivatives was achieved through a condensation reaction between a substituted furan-2-carbaldehyde and malonic acid.[1]

  • Reactant Mixture: Malonic acid (8.9 mmol) and the corresponding substituted furan-2-carbaldehyde (8.9 mmol) were added to pyridine (10 mL).

  • Catalyst Addition: Piperidine (2.7 mmol) was added dropwise to the mixture over a period of 5 minutes.

  • Reaction Conditions: The reaction mixture was stirred for 4 hours at a temperature of 115 °C.

  • Precipitation: The mixture was then poured into water (50 mL), and aqueous HCl was added until a slightly acidic pH (5-6) was achieved, resulting in the formation of an orange precipitate.

  • Isolation and Purification: The precipitate was filtered and washed with water to yield the final 3-(furan-2-yl)propenoic acid product.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Bacterial and fungal strains were cultured, and the inoculum was adjusted to the 0.5 McFarland standard. A 50 µL volume of this suspension was then diluted in 10 mL of Mueller-Hinton broth to achieve a concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Inoculation: 50 µL of the diluted inoculum suspension was added to each well of a microtiter plate containing the furan derivatives at varying concentrations.

  • Incubation: The inoculated plates were incubated at 37 °C for 18 hours for the bacterial strains and 22 hours for C. albicans.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that resulted in the complete inhibition of visible microbial growth.

Visualizing the Process and Chemistry

To better illustrate the experimental and chemical processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Furan Derivatives cluster_hydroarylation Synthesis of Hydroarylation Products cluster_testing Antimicrobial Activity Testing Reactants Furan-2-carbaldehyde + Malonic Acid Reaction Condensation Reaction (Pyridine, Piperidine, 115°C) Reactants->Reaction Purification Precipitation, Filtration, and Washing Reaction->Purification Product1 3-(furan-2-yl)propenoic Acids Purification->Product1 Product1_H 3-(furan-2-yl)propenoic Acids Reaction_H Hydroarylation (Brønsted Superacid TfOH) Product1_H->Reaction_H Arenes Arenes Arenes->Reaction_H Product2 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives Reaction_H->Product2 Compounds Synthesized Derivatives MIC_Assay Broth Microdilution Assay Compounds->MIC_Assay Microbes Bacterial and Fungal Strains (E. coli, S. aureus, C. albicans) Microbes->MIC_Assay Results Determination of MIC Values MIC_Assay->Results reaction_mechanism cluster_mechanism Plausible Reaction Mechanism for Hydroarylation Start 3-(furan-2-yl)propenoic acid derivative Protonation O,C-diprotonated form (Reactive Electrophilic Species) Start->Protonation TfOH (Superacid) Attack Nucleophilic Attack on Carbon-Carbon Double Bond Protonation->Attack Arene Arene (Nucleophile) Arene->Attack Product 3-Aryl-3-(furan-2-yl)propanoic acid derivative Attack->Product

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of process-related impurities in different synthetic routes of Cefuroxime, a widely used second-generation cephalosporin antibiotic. Understanding and controlling these impurities is critical for ensuring the safety and efficacy of the final drug product. This document outlines the common synthetic pathways, identifies key process-related impurities, and presents analytical methodologies for their characterization and quantification, supported by experimental data.

Cefuroxime Synthesis Routes: A Comparative Overview

The most prevalent industrial synthesis of Cefuroxime starts from 7-amino cephalosporanic acid (7-ACA). Variations in this route, particularly in the activation of the side-chain, can influence the impurity profile of the final product.

Synthesis of Cefuroxime via Acylation of 7-ACA

A common pathway involves the acylation of 7-ACA with an activated derivative of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA). The choice of activating agent for SMIA is a critical step that can impact the formation of process-related impurities.

Route 1: Acylation using Thionyl Chloride or Phosphoryl Chloride

This traditional method involves the activation of SMIA using agents like thionyl chloride or phosphoryl chloride. While effective, this process can lead to the formation of specific impurities due to the harsh reaction conditions and the nature of the reagents.

Route 2: "Green" Synthesis using Oxalyl Chloride

A more recent and "greener" approach utilizes oxalyl chloride for the activation of SMIA. This method is reported to proceed under milder conditions, potentially reducing the formation of certain impurities and simplifying the work-up process.[1][2][3]

The following diagram illustrates the general synthetic pathway for Cefuroxime starting from 7-ACA.

G cluster_synthesis Cefuroxime Synthesis from 7-ACA 7-ACA 7-ACA Cefuroxime Acid Cefuroxime Acid 7-ACA->Cefuroxime Acid Acylation SMIA (Z)-2-(furan-2-yl)-2- (methoxyimino)acetic acid Activated SMIA Activated SMIA (e.g., SMIA-Cl) SMIA->Activated SMIA Activation (e.g., Oxalyl Chloride) Activated SMIA->Cefuroxime Acid

Cefuroxime Synthesis Pathway

Characterization of Process-Related Impurities

Several process-related impurities have been identified in the synthesis of Cefuroxime. The formation of these impurities is often linked to the specific reagents and reaction conditions used.

Key Process-Related Impurities
  • Cefuroxime Impurity B ((6R,7R)-3-[(acetyloxy)methyl]-7-[[(Z)-(furan-2-yl)(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid): This impurity is a common process-related impurity that arises from the reaction of unreacted 7-ACA with the activated SMIA side chain.[4][5] Its structure is very similar to Cefuroxime, differing by the presence of an acetyl group instead of a carbamoyloxymethyl group at the 3-position.

  • Δ³-Isomers of Cefuroxime: These are isomers of Cefuroxime where the double bond in the dihydrothiazine ring has shifted from the Δ² to the Δ³ position. The formation of these isomers can be influenced by the pH and solvent conditions during the synthesis and purification steps.

  • E-Isomers of Cefuroxime (anti-isomers): Cefuroxime contains a methoxyimino group, which can exist as either the Z (syn) or E (anti) isomer. The desired active form is the Z-isomer. The E-isomer is considered an impurity and can form under certain conditions, such as exposure to light or acidic environments.[6][7][8]

The diagram below illustrates the formation of Cefuroxime Impurity B.

G cluster_impurity Formation of Cefuroxime Impurity B Unreacted 7-ACA Unreacted 7-ACA Impurity B Cefuroxime Impurity B Unreacted 7-ACA->Impurity B Competitive Reaction Activated SMIA Activated SMIA (SMIA-Cl) Activated SMIA->Impurity B

Formation of Cefuroxime Impurity B
Comparative Impurity Profiles

ImpurityTypical OriginEuropean Pharmacopoeia Limit
Cefuroxime Impurity BUnreacted 7-ACA≤ 0.5%
Δ³-Isomers of CefuroximeIsomerization during synthesis/purification≤ 1.0%
E-Isomers of CefuroximeIsomerization of the methoxyimino group≤ 1.0%
Any other impurityVarious side reactions≤ 0.2%
Total impuritiesSum of all impurities≤ 2.0%

Note: The actual levels of these impurities can vary depending on the specific manufacturing process and the control strategies implemented. The use of milder activating agents like oxalyl chloride is anticipated to result in a lower impurity profile compared to traditional methods using harsher reagents, although specific comparative data is limited.

Experimental Protocols

Accurate characterization and quantification of process-related impurities are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

HPLC Method for the Determination of Cefuroxime and its Related Substances (Based on European Pharmacopoeia)

This method is suitable for the separation and quantification of Cefuroxime and its known impurities.

  • Chromatographic Conditions:

    • Column: A suitable stainless steel column (e.g., 250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).

    • Mobile Phase A: A solution prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of water, adjusted to pH 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) Mobile Phase A (%) Mobile Phase B (%)
      0 - 25 90 → 70 10 → 30
      25 - 30 70 30
      30 - 35 70 → 90 30 → 10

      | 35 - 40 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 278 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 35 °C.

  • Sample Preparation:

    • Test Solution: Dissolve 25.0 mg of the Cefuroxime sample in the mobile phase and dilute to 25.0 mL with the mobile phase.

    • Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase.

    • Reference Solution (b) (for Impurity B): Dissolve 10.0 mg of Cefuroxime Impurity B CRS in the mobile phase and dilute to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.

The following diagram outlines the general workflow for the analysis of process-related impurities in Cefuroxime.

G cluster_workflow Impurity Analysis Workflow Sample Cefuroxime Bulk Drug Preparation Sample Preparation (Dissolution and Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quantification Impurity Identification and Quantification Data->Quantification Report Report Generation Quantification->Report

Impurity Analysis Workflow
Synthesis of Cefuroxime Impurity B

A reference standard for Cefuroxime Impurity B can be synthesized for analytical method development and validation.[4][5]

  • Procedure:

    • Dissolve 7-ACA in a suitable solvent (e.g., a mixture of water and an organic solvent) and adjust the pH to alkaline with a base (e.g., sodium bicarbonate).

    • Separately, prepare the activated SMIA side chain (SMIA-Cl) by reacting SMIA with an activating agent (e.g., phosphorous pentachloride in dichloromethane).

    • Slowly add the solution of activated SMIA to the 7-ACA solution at a low temperature (0-5 °C) while maintaining the alkaline pH.

    • After the reaction is complete, acidify the mixture to precipitate the product.

    • Filter, wash, and dry the precipitate to obtain Cefuroxime Impurity B.

Conclusion

The control of process-related impurities in the synthesis of Cefuroxime is paramount to ensure the quality, safety, and efficacy of the final pharmaceutical product. The choice of synthetic route, particularly the method of side-chain activation, plays a significant role in the impurity profile. While the synthesis starting from 7-ACA is well-established, newer, "greener" approaches using milder reagents show promise in minimizing impurity formation. Robust analytical methods, such as the HPLC method detailed in the European Pharmacopoeia, are essential for the accurate identification and quantification of these impurities, enabling effective process control and ensuring that the final product meets the required quality standards. Further research focusing on a direct comparative analysis of impurity profiles from different industrial synthesis routes would be highly valuable to the pharmaceutical industry.

References

Navigating the Cephalosporin Generations: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cephalosporins, a cornerstone of antibacterial therapy for decades, have evolved through five distinct generations, each with a nuanced spectrum of activity and efficacy against a shifting landscape of bacterial pathogens. This guide provides a comprehensive comparison of the different cephalosporin generations, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action and resistance.

Generational Efficacy at a Glance: Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC90 values—the concentration required to inhibit 90% of isolates—for representative cephalosporins from each generation against key Gram-positive and Gram-negative pathogens.

Table 1: Comparative Efficacy (MIC90 in µg/mL) of Cephalosporin Generations Against Gram-Positive Bacteria

Antibiotic (Generation)Staphylococcus aureus (MSSA)Streptococcus pneumoniae
Cefazolin (1st)0.5[1]0.5[2]
Cefuroxime (2nd)2[3]0.5[4]
Ceftriaxone (3rd)8[5]0.0625 - 1[2][6]
Cefepime (4th)4[7]0.25[8]
Ceftaroline (5th)1[9][10]0.25[8]

Table 2: Comparative Efficacy (MIC90 in µg/mL) of Cephalosporin Generations Against Gram-Negative Bacteria

Antibiotic (Generation)Escherichia coliKlebsiella pneumoniaePseudomonas aeruginosa
Cephalothin (1st)16[11]>32>128
Cefuroxime (2nd)8[12]16>128
Ceftazidime (3rd)1[13]2[5]32[14]
Cefepime (4th)0.25[7]0.5[15]16[14]
Ceftolozane/tazobactam (5th)<1[13]>32[13]4[13]

Understanding the Mechanism of Action and Resistance

Cephalosporins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process, along with the primary mechanisms of resistance, is illustrated below.

Cephalosporin_Mechanism_of_Action cluster_Cephalosporin Cephalosporin Antibiotic cluster_Bacteria Bacterial Cell Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to and Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes PBP->CellWall Inhibition leads to defective cell wall Lysis Cell Lysis and Death CellWall->Lysis Results in

Caption: Mechanism of action of cephalosporin antibiotics.

Bacterial resistance to cephalosporins primarily occurs through two mechanisms: enzymatic degradation by β-lactamases and alteration of the target Penicillin-Binding Proteins (PBPs).[16]

Cephalosporin_Resistance_Mechanisms cluster_Resistance Resistance Mechanisms Cephalosporin Cephalosporin BetaLactamase β-Lactamase Enzymatic Degradation Cephalosporin->BetaLactamase Hydrolysis of β-lactam ring PBP_Alteration Alteration of Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP_Alteration Reduced binding affinity Inactive_Cephalosporin Inactive Metabolite BetaLactamase->Inactive_Cephalosporin Results in Ineffective_Inhibition Ineffective Inhibition of Cell Wall Synthesis PBP_Alteration->Ineffective_Inhibition Leads to

Caption: Primary mechanisms of bacterial resistance to cephalosporins.

Experimental Protocols

The determination of antibiotic efficacy relies on standardized and reproducible experimental protocols. The MIC values presented in this guide are typically determined using one of two main methods: Broth Microdilution or Kirby-Bauer Disk Diffusion.

Broth Microdilution Method (CLSI M07-A9)

This method determines the MIC of an antibiotic by exposing a standardized bacterial inoculum to serial dilutions of the antibiotic in a liquid growth medium.

Workflow:

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Cephalosporins in 96-well plates Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate Plates with Bacterial Suspension Serial_Dilution->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution experimental workflow.

Detailed Methodology:

  • Bacterial Isolate Preparation: Pure colonies of the test bacterium are selected from an 18-24 hour agar plate.[17]

  • Inoculum Standardization: A suspension of the bacteria is prepared in a sterile broth or saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[18][19] This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Antibiotic Dilution: Serial twofold dilutions of each cephalosporin are prepared in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate.[20]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[21]

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.[22]

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[20]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Workflow:

Kirby_Bauer_Workflow Start Start Prepare_Lawn Prepare a Confluent Lawn of Bacteria on a Mueller-Hinton Agar Plate Start->Prepare_Lawn Apply_Disks Apply Antibiotic-impregnated Disks to the Agar Surface Prepare_Lawn->Apply_Disks Incubate Incubate at 35-37°C for 16-18 hours Apply_Disks->Incubate Measure_Zones Measure the Diameters of the Zones of Inhibition Incubate->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant (based on CLSI standards) Measure_Zones->Interpret_Results End End Interpret_Results->End

Caption: Kirby-Bauer disk diffusion experimental workflow.

Detailed Methodology:

  • Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[17][18]

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria.[17][23]

  • Disk Application: Paper disks impregnated with a specific concentration of each cephalosporin are dispensed evenly onto the agar surface. The disks should be placed at least 24 mm apart.[17][18]

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-18 hours.[18][23]

  • Zone Measurement: After incubation, the diameters of the zones of complete growth inhibition around each disk are measured in millimeters.[17][24]

  • Interpretation: The measured zone diameters are compared to standardized charts provided by the Clinical and Laboratory Standards Institute (CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to each antibiotic.[17][24]

Generational Trends in PBP Binding and β-Lactamase Stability

The evolution of cephalosporin generations has been driven by the need to overcome resistance and broaden the spectrum of activity. This is largely achieved through modifications to the cephalosporin structure, which alter their affinity for different PBPs and their stability against β-lactamases.

Generational_Trends cluster_Generations Cephalosporin Generations cluster_Characteristics Key Characteristics Gen1 1st Gen Gen2 2nd Gen Gram_Positive_Activity High Gram-Positive Activity Gen1->Gram_Positive_Activity Gram_Negative_Activity Increasing Gram-Negative Activity Beta_Lactamase_Stability Increasing β-Lactamase Stability PBP_Affinity Broadened PBP Binding Affinity Gen3 3rd Gen Gen2->Gram_Negative_Activity Gen2->Beta_Lactamase_Stability Gen4 4th Gen Gen3->Gram_Negative_Activity Gen3->Beta_Lactamase_Stability Gen5 5th Gen Gen4->Gram_Positive_Activity Gen4->Gram_Negative_Activity Gen4->Beta_Lactamase_Stability Gen5->Gram_Positive_Activity Gen5->Gram_Negative_Activity Gen5->PBP_Affinity

Caption: Evolutionary trends across cephalosporin generations.

Generally, as the generation number increases, there is a trend of enhanced activity against Gram-negative bacteria and increased stability against many β-lactamases.[16] Fourth-generation cephalosporins, like cefepime, offer broad-spectrum coverage against both Gram-positive and Gram-negative organisms.[25] The fifth-generation cephalosporins, such as ceftaroline, are unique in their ability to bind to PBP2a, which confers activity against methicillin-resistant Staphylococcus aureus (MRSA).[26]

This comparative guide provides a foundational understanding of the efficacy of different cephalosporin generations. For specific research and development applications, it is crucial to consult the latest clinical data and conduct in-house susceptibility testing against relevant bacterial isolates.

References

×

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Feasible Synthetic Routes

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alpha-(Methoxyimino)furan-2-acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.